KHK2455
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KHK2455; KHK-2455; KHK 2455; |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KHK2455
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KHK2455 is a potent, long-acting, and selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme.[1] Developed for immuno-oncology, this compound distinguishes itself from other IDO1 inhibitors through its unique mechanism of action: it competes with the heme cofactor for binding to the IDO1 apoenzyme, thereby preventing the formation of the active holoenzyme.[1] This durable inhibition of the IDO1 pathway leads to a reduction in the production of kynurenine (B1673888) from tryptophan, effectively reversing the immunosuppressive tumor microenvironment. Preclinical and clinical studies have demonstrated that this mechanism enhances anti-tumor immunity, making this compound a promising candidate for combination cancer immunotherapies.
Core Mechanism of Action: Targeting the IDO1 Apoenzyme
The primary molecular target of this compound is the apoenzyme form of IDO1.[1][2] Unlike inhibitors that target the active holoenzyme, this compound acts by competing with the heme moiety for binding to the apoenzyme.[1] This preventative binding disrupts the formation of the functional IDO1 holoenzyme, leading to a long-lasting and potent inhibition of its enzymatic activity.[1][2]
The catalytic function of IDO1 is the oxidative cleavage of the essential amino acid tryptophan, initiating its catabolism along the kynurenine pathway. By preventing the formation of the active IDO1 enzyme, this compound effectively blocks this first and rate-limiting step, leading to a significant reduction in the downstream production of kynurenine.
Reversal of the Immunosuppressive Tumor Microenvironment
The accumulation of kynurenine in the tumor microenvironment is a major mechanism of immune evasion by cancer cells. Kynurenine and its downstream metabolites exert several immunosuppressive effects, including:
-
T-cell Suppression: Tryptophan depletion and the presence of kynurenine lead to the anergy and apoptosis of effector T-cells, while promoting the differentiation and function of regulatory T-cells (Tregs).
-
Dendritic Cell (DC) and Natural Killer (NK) Cell Inhibition: Kynurenine impairs the function of DCs and NK cells, further dampening the anti-tumor immune response.
By inhibiting IDO1 and subsequently reducing kynurenine levels, this compound helps to restore a pro-inflammatory tumor microenvironment. This is characterized by:
-
Increased proliferation and activation of effector T-cells, DCs, and NK cells.[3]
-
A reduction in the population of immunosuppressive Tregs.[3]
-
Increased production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).[3]
This shift in the immune landscape within the tumor microenvironment enhances the ability of the host immune system to recognize and eliminate cancer cells.
Preclinical and Clinical Evidence
Preclinical Data
In vitro studies have demonstrated the high potency and selectivity of this compound for IDO1.
| Parameter | Value | Selectivity |
| IDO1 IC50 | 14 nmol/L | >700-fold vs. IDO2 and TDO |
Table 1: Preclinical Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) for IDO1 was determined in preclinical studies. This compound showed no significant inhibition of the related enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO) at concentrations up to 10,000 nmol/L.[2]
Clinical Data: Phase 1 Study (NCT02867007)
A first-in-human, Phase 1 clinical trial evaluated the safety, tolerability, and pharmacodynamics of this compound as a monotherapy and in combination with the anti-CCR4 monoclonal antibody mogamulizumab in patients with advanced solid tumors.[4][5] The study demonstrated a dose-dependent suppression of IDO1 activity, as measured by plasma kynurenine levels and the kynurenine-to-tryptophan (Kyn/Trp) ratio.
| This compound Dose (once daily) | Mean Inhibition of Plasma Kynurenine (%) | Mean Inhibition of Kyn/Trp Ratio (%) |
| 10 mg | 67 | 66 |
Table 2: Dose-Dependent Inhibition of IDO1 Activity in Patients with Advanced Solid Tumors. Data from the Phase 1 clinical trial (NCT02867007) showing the mean percentage inhibition of plasma kynurenine concentration and the kynurenine-to-tryptophan ratio at a 10 mg once-daily dose of this compound.
Furthermore, ex vivo stimulation of peripheral blood mononuclear cells (PBMCs) from patients treated with 10 mg of this compound showed over 95% inhibition of kynurenine production, confirming potent target engagement.
Experimental Protocols
Preclinical IDO1 Enzyme Inhibition Assay
A definitive, detailed public protocol for the specific preclinical IDO1 enzyme inhibition assay for this compound is not available. However, a representative protocol for such an assay would typically involve the following steps:
-
Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate (B84403) buffer
-
This compound (test inhibitor)
-
Control inhibitor (e.g., Epacadostat)
-
-
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Serial dilutions of this compound or the control inhibitor are added to the wells.
-
The reaction is initiated by the addition of recombinant human IDO1 enzyme.
-
The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.
-
The reaction is stopped, often by the addition of a strong acid (e.g., trichloroacetic acid).
-
The concentration of kynurenine produced is measured, typically by spectrophotometry (absorbance at 321 nm) or by LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ex Vivo PBMC Stimulation Assay
The following is a generalized protocol for an ex vivo PBMC stimulation assay to assess IDO1 activity, based on the methods described in the clinical trial of this compound:
-
Sample Collection and Preparation:
-
Whole blood is collected from patients treated with this compound.
-
Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Culture and Stimulation:
-
PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
The cells are stimulated with a combination of Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS) to induce IDO1 expression and activity. Typical concentrations might range from 10-100 ng/mL for IFN-γ and 1-10 µg/mL for LPS, though optimal concentrations should be determined empirically.
-
A non-stimulated control (PBMCs without IFN-γ and LPS) is included.
-
-
Incubation:
-
The cells are incubated for a period of 24 to 72 hours to allow for IDO1 induction and subsequent kynurenine production.
-
-
Measurement of Kynurenine:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is quantified using a sensitive analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
The percentage of inhibition of kynurenine production is calculated by comparing the kynurenine levels in the stimulated PBMCs from this compound-treated patients to those from a baseline (pre-treatment) sample or a vehicle-treated control group.
-
Visualizations
Figure 1: Signaling Pathway of this compound Mechanism of Action. This diagram illustrates how this compound inhibits the formation of the active IDO1 holoenzyme, thereby blocking tryptophan catabolism and the subsequent immunosuppressive effects of kynurenine.
References
- 1. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 2. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
KHK2455: A Selective, Long-Acting Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that suppresses anti-tumor immunity by catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888). This activity creates an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune surveillance. KHK2455 is a potent, selective, and orally available small-molecule inhibitor of IDO1 developed for immuno-oncology.[1] Uniquely, this compound acts by competing with the heme cofactor for binding to the IDO1 apoenzyme, preventing the formation of the active holoenzyme and resulting in durable pathway inhibition.[1][2][3] This whitepaper provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical development, with a focus on quantitative data and detailed experimental methodologies.
The IDO1 Pathway in Immuno-Oncology
IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[4][5] In the context of cancer, IDO1 is often overexpressed in tumor cells, stromal cells, and antigen-presenting cells (APCs) within the tumor microenvironment, frequently induced by inflammatory cytokines such as interferon-gamma (IFN-γ).[6][7]
The immunosuppressive effects of IDO1 activation are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan, an amino acid essential for T-cell proliferation, triggers a stress-response kinase known as GCN2.[5][8] This leads to the cell cycle arrest and anergy of effector T-cells, blunting the anti-tumor immune response.[4][5]
-
Kynurenine Accumulation: The production and accumulation of tryptophan metabolites, collectively known as kynurenines, actively suppress the immune system.[5] Kynurenine acts as an endogenous ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation and activation of immunosuppressive regulatory T-cells (Tregs) while inhibiting the function of effector T-cells and Natural Killer (NK) cells.[3][6]
By inhibiting IDO1, this compound aims to reverse this immunosuppressive state, restoring tryptophan levels and reducing kynurenine production.[9] This action is designed to reinvigorate the anti-tumor immune response by enhancing the proliferation and activation of dendritic cells (DCs), NK cells, and effector T lymphocytes, and reducing the population of tumor-associated Tregs.[1][9]
Preclinical Evaluation
This compound has demonstrated high potency and selectivity for IDO1 in preclinical studies.
Quantitative Data: In Vitro Potency and Selectivity
Enzymatic assays were performed to determine the inhibitory activity of this compound against IDO1 and related enzymes, indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO). The results highlight the compound's high selectivity for IDO1.[2]
| Enzyme Target | IC₅₀ (nmol/L) | Reference |
| IDO1 | 14 | [2] |
| IDO2 | > 10,000 | [2] |
| TDO | > 10,000 | [2] |
Experimental Protocols
-
Enzyme Preparation: Recombinant human IDO1, IDO2, or TDO enzyme is prepared in an appropriate assay buffer containing L-ascorbic acid and methylene (B1212753) blue.
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of test concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate, L-tryptophan, to the enzyme and inhibitor mixture. For IDO1, the reaction is typically initiated in the presence of the heme cofactor.
-
Incubation: The reaction plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a terminating agent, such as trichloroacetic acid.
-
Detection: The product, kynurenine, is detected colorimetrically after a chemical reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde) by measuring absorbance at a specific wavelength (e.g., 480 nm).
-
Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. IDO1-expressing tumor cells (e.g., KATO-III) are cultured and treated with IFN-γ to ensure high IDO1 expression.
-
Co-culture Setup: PBMCs and tumor cells are co-cultured at a defined ratio in a 96-well plate.
-
Treatment: Cells are treated with this compound at various concentrations, with or without a second agent (e.g., mogamulizumab). A T-cell stimulus (e.g., anti-CD3/CD28 antibodies) is added.
-
Incubation: The co-culture is incubated for 72-96 hours.
-
Endpoint Analysis:
-
T-cell Proliferation: Proliferation is measured by adding a tracer like ³H-thymidine or using a dye-based assay (e.g., CFSE) and analyzing via scintillation counting or flow cytometry, respectively.
-
IFN-γ Production: Supernatants are collected, and the concentration of IFN-γ is quantified using an ELISA kit.
-
-
Data Analysis: Results are compared between treatment groups to assess the effect of this compound on reversing tumor-induced T-cell suppression.
Clinical Development: Phase 1 Study (NCT02867007)
A first-in-human, open-label, Phase 1 dose-escalation trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound, both as a monotherapy and in combination with the anti-CCR4 monoclonal antibody mogamulizumab, in patients with advanced solid tumors.[2][10]
Study Design Summary
-
Design: A standard 3+3 dose-escalation design was used.[11]
-
Population: 36 patients with treatment-refractory, advanced solid tumors were enrolled.[10][11]
-
Treatment Regimen: Patients received oral this compound once daily at escalating doses (0.3, 1, 3, 10, 30, and 100 mg) as a monotherapy run-in for 28 days (Cycle 0).[11] This was followed by combination therapy with this compound at the same dose plus intravenous mogamulizumab (1 mg/kg).[10][11]
Pharmacokinetics and Pharmacodynamics
This compound demonstrated dose-dependent plasma concentrations and achieved steady-state by Day 8 of Cycle 0.[11][12] The mean effective half-life was reported to be between 24.2 and 35.7 hours, supporting once-daily dosing.[13]
Potent and sustained dose-dependent inhibition of IDO1 activity was confirmed through pharmacodynamic markers.[11][12]
| This compound Dose | PD Marker | Median Inhibition vs. Baseline | Reference |
| 10 mg | Plasma Kynurenine Concentration | 67% | [12] |
| 10 mg | Plasma Kynurenine:Tryptophan Ratio | 66% | [12] |
| ≥10 mg | Ex Vivo Kynurenine Production | >95% | [11][12] |
| 100 mg | Plasma Kynurenine Concentration | 70.5% | [11] |
| 100 mg | Plasma Kynurenine:Tryptophan Ratio | 70.8% | [11] |
Safety and Efficacy
The combination of this compound and mogamulizumab was found to be safe and well-tolerated with manageable adverse events.[10][12] A single dose-limiting toxicity (Grade 3 gastrointestinal necrosis) was observed in the 100 mg cohort during monotherapy.[11]
Signals of anti-tumor activity were observed in the heavily pre-treated patient population.[10]
| Efficacy Outcome | Result | Reference |
| Confirmed Partial Response (RECIST 1.1) | 1 patient (bevacizumab-resistant glioblastoma) | [10][11] |
| Durable Disease Stabilization (≥6 months) | 9 patients | [2][10] |
| Median Overall Survival | 13.4 months | [11][14] |
| 2-Year Survival Rate | 30% | [11][14] |
Conclusion
This compound is a highly potent and selective IDO1 inhibitor with a novel mechanism of action that confers long-acting and durable target engagement. Preclinical data firmly establish its selectivity for IDO1 over other tryptophan-catabolizing enzymes. The first-in-human Phase 1 study demonstrated that this compound is safe, well-tolerated, and achieves potent, dose-dependent inhibition of the IDO1 pathway in patients with advanced cancers. The observed signals of durable clinical activity, both as a partial response and disease stabilization, in a treatment-refractory population support the continued development of this compound in combination with other immunotherapeutic agents to overcome tumor-induced immunosuppression.[11]
References
- 1. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 2. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortislife.com [fortislife.com]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Whitepaper: Characterization of Apo-Enzyme Binding for the Novel Kinase Inhibitor KHK2455
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, "KHK2455" is a hypothetical designation used for illustrative purposes. The data, experimental protocols, and analyses presented herein are representative examples based on common practices in kinase inhibitor drug discovery and are intended to serve as a technical guide.
Executive Summary
This whitepaper provides a comprehensive technical overview of the binding characteristics of this compound, a novel small molecule inhibitor, to the apo (inactive) conformation of its target kinase. The document details the quantitative binding affinities, outlines the rigorous experimental methodologies used for their determination, and visualizes the key experimental workflows and proposed mechanism of action. The data presented herein establish a foundation for understanding the molecular interactions driving the potency and selectivity of this compound, offering critical insights for further preclinical and clinical development.
Quantitative Binding Analysis
The interaction between this compound and its target apo-enzyme was characterized using multiple biophysical techniques to ensure the accuracy and reliability of the binding data. The equilibrium dissociation constant (Kd), inhibitory constant (Ki), and IC50 values were determined, providing a comprehensive profile of the inhibitor's potency.
Table 1: Summary of this compound Binding and Inhibition Data
| Parameter | Value | Technique | Experimental Conditions |
| Binding Affinity | |||
| Equilibrium Dissociation Constant (Kd) | 15.2 ± 2.1 nM | Surface Plasmon Resonance (SPR) | 25°C, PBS-T Buffer, pH 7.4 |
| Equilibrium Dissociation Constant (Kd) | 18.9 ± 3.5 nM | Isothermal Titration Calorimetry (ITC) | 25°C, Phosphate (B84403) Buffer, pH 7.5 |
| Enzyme Inhibition | |||
| Inhibitory Constant (Ki) | 25.6 ± 4.2 nM | ATP-Competition Assay | 10 µM ATP, 30°C |
| IC50 | 45.1 ± 5.8 nM | Cell-Based Phosphorylation Assay | HEK293 Cells, 24h incubation |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and offer a clear understanding of the data's origin.
Surface Plasmon Resonance (SPR)
SPR analysis was performed to measure the real-time association and dissociation kinetics of this compound with the target kinase.
-
Instrumentation: Biacore T200 (Cytiva)
-
Immobilization: The purified apo-kinase was immobilized on a CM5 sensor chip via standard amine coupling to a density of approximately 10,000 Response Units (RU). A reference flow cell was prepared similarly without the protein.
-
Analyte: this compound was serially diluted in running buffer (PBS-T, pH 7.4, 0.005% Tween-20) to concentrations ranging from 1 nM to 500 nM.
-
Assay Cycle:
-
Association: Analyte was injected over the sensor surface for 180 seconds.
-
Dissociation: Running buffer was flowed over the surface for 300 seconds.
-
Regeneration: The surface was regenerated with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.
-
-
Data Analysis: The resulting sensorgrams were reference-subtracted and fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC was used to provide a thermodynamic profile of the binding interaction.
-
Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical)
-
Sample Preparation: Purified apo-kinase was dialyzed against phosphate buffer (pH 7.5). This compound was dissolved in the final dialysis buffer.
-
Titration: The sample cell contained 20 µM of the apo-kinase. The syringe was loaded with 250 µM of this compound. The experiment consisted of an initial 0.4 µL injection followed by 18 subsequent 2 µL injections at 150-second intervals.
-
Data Analysis: The raw titration data were integrated and fitted to a single-site binding model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and binding affinity (Ka), from which the Kd was calculated.
Visualizations: Workflows and Pathways
Visual diagrams are provided to clarify complex processes and relationships.
Caption: Experimental workflow for characterizing this compound binding and inhibition.
Caption: Proposed inhibitory mechanism of this compound on its target signaling pathway.
KHK2455: A Technical Overview of a Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor for Tryptophan Metabolism Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KHK2455 is an orally available, potent, and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the tryptophan catabolism pathway.[1][2] IDO1 is a key immunomodulatory enzyme that is overexpressed in many cancers and plays a significant role in creating an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites, primarily kynurenine (B1673888).[1][2] this compound distinguishes itself from other IDO1 inhibitors by its unique mechanism of action, targeting the heme-free apoenzyme form of IDO1, which leads to long-lasting and potent inhibition.[2][3][4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on tryptophan metabolism, and a summary of key preclinical and clinical findings.
Tryptophan Metabolism and the Role of IDO1
Tryptophan, an essential amino acid, is metabolized through several pathways, with the kynurenine pathway being the most prominent, accounting for over 95% of tryptophan catabolism.[6] The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), or tryptophan 2,3-dioxygenase (TDO).[6][7]
IDO1 is a cytosolic, heme-containing enzyme that is not typically expressed in normal tissues but can be induced in various cell types, including tumor cells and antigen-presenting cells, in response to inflammatory stimuli such as interferon-gamma (IFN-γ).[1][8][9] The increased expression and activity of IDO1 in the tumor microenvironment lead to two key immunosuppressive effects:
-
Tryptophan Depletion: The rapid consumption of tryptophan by IDO1-expressing cells creates a tryptophan-depleted microenvironment. Tryptophan is essential for the proliferation and activation of immune cells, particularly T lymphocytes. Its scarcity leads to T-cell anergy and apoptosis, thereby dampening the anti-tumor immune response.[1][2]
-
Kynurenine Accumulation: The enzymatic activity of IDO1 produces kynurenine and its downstream metabolites.[2][4] These metabolites are not inert byproducts; they actively suppress the function of effector T cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T cells (Tregs).[2][4] This shifts the balance towards an immunosuppressive milieu, allowing cancer cells to evade immune surveillance.
This compound: Mechanism of Action
This compound is a selective inhibitor of IDO1.[2][3] Unlike many other IDO1 inhibitors that compete with tryptophan for binding to the active holoenzyme, this compound employs a distinct mechanism. It acts by competing with the heme moiety for binding to the IDO1 apoenzyme (the inactive form of the enzyme lacking the heme cofactor).[2][10] This prevents the formation of the active holoenzyme complex, resulting in a durable and potent inhibition of the IDO1 pathway.[2][10]
By inhibiting IDO1, this compound effectively blocks the conversion of tryptophan to kynurenine.[1] This leads to a restoration of tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine within the tumor microenvironment.[1] The net effect is the reversal of IDO1-mediated immunosuppression, leading to the enhanced proliferation and activation of various immune cells, including dendritic cells (DCs), NK cells, and T lymphocytes, and a reduction in tumor-associated Tregs.[1][2]
Signaling Pathway of IDO1-Mediated Immunosuppression and this compound Intervention
Caption: Mechanism of IDO1 inhibition by this compound.
Quantitative Data from Clinical Trials
This compound has been evaluated in a first-in-human, Phase 1 clinical trial (NCT02867007) as a monotherapy and in combination with mogamulizumab in patients with advanced solid tumors.[11][12] The study demonstrated that this compound was safe and well-tolerated, with manageable adverse events.[11] Importantly, it showed dose-dependent suppression of IDO1 activity.[11]
| Parameter | Dose of this compound | Result | Reference |
| Plasma Kynurenine Concentration | 10 mg | 67% inhibition compared to baseline | [3] |
| Plasma Kynurenine:Tryptophan Ratio | 10 mg | 66% inhibition compared to baseline | [3] |
| Ex vivo Kynurenine Production | 10 mg | >95% inhibition | [3] |
| IC50 for IDO1 Inhibition | N/A | 14 nmol/L | [10] |
| Selectivity | Up to 10,000 nmol/L | No inhibition of IDO2 or TDO | [10] |
Experimental Protocols
Phase 1 Clinical Trial (NCT02867007) Design
This was a two-part, multicenter, open-label, dose-escalation, and cohort-expansion study.[11][12]
-
Part 1: Dose Escalation: The primary objective was to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD). Patients received oral this compound at fixed doses of 0.3, 1, 3, 10, 30, and 100 mg once daily as a run-in monotherapy for 28 days (Cycle 0).[11][13] This was followed by combination therapy with 1 mg/kg intravenous mogamulizumab given weekly for Cycle 1 and every two weeks from Cycle 2 onward.[11][13]
-
Part 2: Cohort Expansion: This part was designed to further explore the safety, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in combination with mogamulizumab in a specific tumor type.[12]
Key Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events.
-
Pharmacokinetics (PK): Plasma concentrations of this compound were measured to assess its absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (PD): IDO1 activity was assessed by measuring plasma concentrations of tryptophan and kynurenine and calculating the kynurenine-to-tryptophan ratio.[3] Ex vivo stimulation assays were also performed to measure kynurenine production.[3]
-
Anti-tumor Activity: Evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[11]
Experimental Workflow for the Phase 1 Clinical Trial
Caption: Workflow of the NCT02867007 clinical trial.
Preclinical Evidence
Preclinical studies demonstrated the potent and selective inhibitory activity of this compound on IDO1. In vitro and in vivo studies showed that combining this compound with the anti-CCR4 antibody mogamulizumab resulted in enhanced T-cell activation and synergistic inhibition of tumor growth.[10] Specifically, in a coculture of human peripheral blood mononuclear cells (PBMCs) and IDO1-expressing KATO-III tumor cells, the combination of this compound and mogamulizumab led to an increase in T-cell proliferation and IFN-γ levels compared to this compound alone.[10]
Conclusion
This compound is a promising, long-acting, and selective IDO1 inhibitor with a novel mechanism of action. By targeting the IDO1 apoenzyme, it effectively and durably inhibits the immunosuppressive kynurenine pathway. Clinical data have demonstrated its ability to suppress IDO1 activity in a dose-dependent manner with a favorable safety profile. The immunomodulatory effects of this compound, particularly in combination with other immunotherapeutic agents, warrant further investigation as a potential strategy to overcome tumor-induced immunosuppression and enhance anti-tumor immunity. This compound is also being explored in combination with the PD-L1 checkpoint inhibitor avelumab in patients with urothelial carcinoma (NCT03915405).[7][14]
References
- 1. Facebook [cancer.gov]
- 2. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting tryptophan metabolism enhances interferon therapy in kidney cancer [escholarship.org]
- 9. oncotarget.com [oncotarget.com]
- 10. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. aacrjournals.org [aacrjournals.org]
The Immunomodulatory Effects of KHK2455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHK2455 is an orally available, potent, and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1)[1][2][3]. IDO1 is a key immunosuppressive enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway[2][4]. In the tumor microenvironment, the upregulation of IDO1 by tumor cells and antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and function of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance[2][4].
This compound exhibits a novel mechanism of action by competing with the heme cofactor for binding to the IDO1 apoenzyme, which prevents the formation of the active holoenzyme and results in durable and long-lasting inhibition of the IDO1 pathway[1][5]. By blocking the catalytic activity of IDO1, this compound restores local tryptophan levels and reduces kynurenine production, which in turn reverses the immunosuppressive effects and enhances anti-tumor immunity[2][4]. Preclinical and clinical studies have demonstrated that this compound can restore the proliferation and activation of various immune cells, including dendritic cells (DCs), NK cells, and T lymphocytes, and increase the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ)[1][3]. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.
Core Mechanism of Action
The primary immunomodulatory effect of this compound stems from its selective inhibition of the IDO1 enzyme. This action initiates a cascade of downstream effects that collectively shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.
Signaling Pathway of IDO1-Mediated Immunosuppression and its Reversal by this compound
Caption: IDO1 pathway and this compound mechanism.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated high potency and selectivity for the IDO1 enzyme in preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IDO1 IC50 | 14 nmol/L | Enzyme Assay | [1] |
| IDO2 Inhibition | No inhibition up to 10,000 nmol/L | Enzyme Assay | [1] |
| TDO Inhibition | No inhibition up to 10,000 nmol/L | Enzyme Assay | [1] |
In Vitro Immunomodulatory Effects
In a co-culture system designed to mimic the tumor microenvironment, this compound, particularly in combination with the anti-CCR4 antibody mogamulizumab, demonstrated significant immunomodulatory activity.
| Experimental Condition | Outcome | Cell System | Reference |
| This compound + Mogamulizumab | Enhanced T-cell proliferation | Co-culture of human PBMCs and IDO1-expressing KATO-III tumor cells | [1] |
| This compound + Mogamulizumab | Increased IFN-γ levels | Co-culture of human PBMCs and IDO1-expressing KATO-III tumor cells | [1] |
Clinical Data: Phase 1 Study (NCT02867007)
A first-in-human, open-label, Phase 1 dose-escalation and cohort-expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a monotherapy and in combination with mogamulizumab in patients with advanced solid tumors[6][7].
Study Design
Caption: NCT02867007 clinical trial workflow.
Pharmacodynamic Effects
This compound demonstrated a potent and dose-dependent inhibition of IDO1 activity, as measured by the reduction in plasma kynurenine (Kyn) concentrations and the kynurenine-to-tryptophan (Kyn/Trp) ratio.
| This compound Dose | Plasma Kynurenine Inhibition (vs. Baseline) | Plasma Kyn/Trp Ratio Inhibition (vs. Baseline) | Ex Vivo Kynurenine Production Inhibition | Reference |
| 10 mg | 67% | 66% | > 95% | [5] |
| 100 mg | A constant nadir in the K:T ratio was reached | A constant nadir in the K:T ratio was reached | Not explicitly stated | [4] |
Clinical Efficacy
The combination of this compound and mogamulizumab demonstrated preliminary signals of anti-tumor activity in heavily pretreated patients with advanced solid tumors[7].
| Response | Number of Patients | Tumor Types | Duration | Reference |
| Partial Response | 1 | Bevacizumab-resistant glioblastoma | Durable | [7] |
| Durable Disease Stabilization | 9 | Various solid tumors | ≥ 6 months | [7] |
Experimental Protocols
While detailed, step-by-step protocols from the specific this compound studies are not publicly available, this section outlines the general methodologies for the key experiments cited.
IDO1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the IDO1 enzyme.
General Procedure:
-
Recombinant human IDO1 enzyme is incubated with varying concentrations of this compound.
-
The substrate, L-tryptophan, is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of kynurenine produced is quantified, typically using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
T-cell Proliferation and IFN-γ Production Assay (Co-culture System)
Objective: To assess the ability of this compound to reverse IDO1-mediated T-cell suppression and enhance T-cell effector function.
General Procedure:
-
IDO1-expressing tumor cells (e.g., KATO-III) are cultured.
-
Human peripheral blood mononuclear cells (PBMCs), containing T cells, are isolated from healthy donors.
-
The tumor cells and PBMCs are co-cultured in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Varying concentrations of this compound and/or mogamulizumab are added to the co-culture.
-
After a defined incubation period (e.g., 72-96 hours), T-cell proliferation is measured using methods such as [H]-thymidine incorporation or a dye-dilution assay (e.g., CFSE) analyzed by flow cytometry.
-
The concentration of IFN-γ in the culture supernatant is measured by enzyme-linked immunosorbent assay (ELISA).
Measurement of Plasma Kynurenine and Tryptophan
Objective: To evaluate the in vivo pharmacodynamic effect of this compound on the IDO1 pathway.
General Procedure:
-
Blood samples are collected from patients at specified time points before and after this compound administration.
-
Plasma is separated by centrifugation.
-
Plasma proteins are precipitated (e.g., with trichloroacetic acid).
-
The concentrations of kynurenine and tryptophan in the deproteinized plasma are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].
-
The Kyn/Trp ratio is calculated to serve as a surrogate marker of in vivo IDO1 activity.
Flow Cytometry for Immune Cell Phenotyping
Objective: To characterize and quantify circulating immune cell populations in patients treated with this compound.
General Procedure:
-
Whole blood or isolated PBMCs are stained with a panel of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers (e.g., CD3, CD4, CD8, CD25, FoxP3, CCR4).
-
Red blood cells are lysed.
-
The stained cells are acquired on a flow cytometer.
-
A sequential gating strategy is applied to identify and quantify different immune cell subsets, such as helper T cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and regulatory T cells (CD3+CD4+CD25+FoxP3+)[1].
Immunohistochemistry (IHC) for Tumor Biomarkers
Objective: To assess the expression of IDO1, CCR4, and other immune markers in tumor tissue.
General Procedure:
-
Tumor biopsy samples are fixed (e.g., in formalin) and embedded in paraffin.
-
Thin sections of the tissue are mounted on slides.
-
The slides undergo deparaffinization and rehydration.
-
Antigen retrieval is performed to unmask the target epitopes.
-
The slides are incubated with primary antibodies specific for the biomarkers of interest (e.g., IDO1, CCR4, CD8, FoxP3)[1].
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
A chromogenic substrate is added to produce a colored precipitate at the site of antibody binding.
-
The slides are counterstained, dehydrated, and mounted.
-
The staining intensity and distribution are evaluated by a pathologist under a microscope.
Conclusion
This compound is a potent and selective IDO1 inhibitor with a distinct mechanism of action that leads to the reversal of the immunosuppressive tumor microenvironment. Preclinical data demonstrate its ability to enhance anti-tumor immune responses, particularly in combination with other immunotherapies like mogamulizumab. The first-in-human Phase 1 clinical trial has provided evidence of its dose-dependent pharmacodynamic activity and has shown encouraging, albeit early, signs of clinical efficacy in patients with advanced solid tumors. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in the landscape of cancer immunotherapy. This technical guide provides a foundational understanding of the immunomodulatory effects of this compound for researchers and drug development professionals.
References
- 1. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
Preclinical Research on KHK2455: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research and development of KHK2455, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The document details the compound's mechanism of action, summarizes key preclinical data, and outlines the methodologies of pivotal experiments.
Introduction to this compound
This compound is an orally available, small-molecule inhibitor of IDO1, an enzyme that plays a critical role in tumor immune evasion.[1][2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine (B1673888).[1] Elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress the function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby creating an immunosuppressive milieu that allows cancer cells to escape immune surveillance.[1][3] this compound is designed to counteract this immunosuppressive mechanism and restore anti-tumor immunity.
Mechanism of Action
This compound exhibits a novel mechanism of action that distinguishes it from other IDO1 inhibitors. It acts by competing with the heme cofactor for binding to the apoenzyme form of IDO1 (apo-IDO1).[1][3] This prevents the formation of the active holoenzyme, leading to a durable and potent inhibition of the IDO1 pathway.[1] By blocking the conversion of tryptophan to kynurenine, this compound is expected to reverse the immunosuppressive effects of IDO1, leading to the activation and proliferation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and a reduction in tumor-associated Tregs.[2][4]
Signaling Pathway of IDO1 Inhibition by this compound
Preclinical Data
In Vitro Efficacy and Selectivity
This compound has demonstrated potent and selective inhibition of the IDO1 enzyme in preclinical in vitro assays.
| Parameter | Value | Enzyme | Assay Type |
| IC50 | 14 nmol/L | IDO1 | Enzymatic Assay |
| Inhibition | No inhibition up to 10,000 nmol/L | IDO2 | Enzymatic Assay |
| Inhibition | No inhibition up to 10,000 nmol/L | TDO2 | Enzymatic Assay |
| Table 1: In Vitro Potency and Selectivity of this compound.[1] |
In Vitro Immuno-oncology Studies
The combination of this compound with other immunotherapeutic agents has been evaluated in co-culture systems to assess its impact on immune cell function.
| Cell Types | Treatment | Outcome |
| Human PBMCs and IDO1-expressing KATO-III tumor cells | This compound + Mogamulizumab | Enhanced T-cell proliferation and increased IFN-γ levels compared to this compound alone.[1] |
| Table 2: In Vitro Co-culture Study of this compound in Combination with Mogamulizumab. |
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound, particularly in combination with other immune-modulating agents.
| Animal Model | Treatment | Outcome |
| Mice bearing B16-F10-Luc tumors | This compound + anti-CTLA-4 antibody | Enhanced anti-tumor effect compared to anti-CTLA-4 antibody alone.[1] |
| Table 3: In Vivo Efficacy of this compound in Combination with an Anti-CTLA-4 Antibody. |
Experimental Protocols
IDO1 Inhibition Assay (Enzymatic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the IDO1 enzyme.
Methodology: A biochemical assay is performed using purified recombinant human IDO1 enzyme. The reaction is initiated by adding the substrate, L-tryptophan. The production of kynurenine is measured spectrophotometrically. The assay is conducted with a range of this compound concentrations to determine the dose-dependent inhibition of enzyme activity. The IC50 value is calculated from the resulting dose-response curve. A similar methodology is used to assess the inhibitory activity against IDO2 and TDO2 to determine selectivity.
In Vitro Co-culture Assay
Objective: To evaluate the effect of this compound in combination with mogamulizumab on T-cell function in the presence of IDO1-expressing tumor cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and co-cultured with IDO1-expressing KATO-III human gastric carcinoma cells.
-
Treatment: The co-culture is treated with this compound alone, mogamulizumab alone, or a combination of both agents. A vehicle control is also included.
-
Analysis: After a defined incubation period, T-cell proliferation is assessed using a standard method such as CFSE dilution measured by flow cytometry. The concentration of interferon-gamma (IFN-γ) in the culture supernatant is quantified by ELISA.
Experimental Workflow for In Vitro Co-culture Assay
References
- 1. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fc-independent functions of anti-CTLA-4 antibodies contribute to anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
KHK2455: A Technical Guide to a Novel IDO1 Inhibitor in Immuno-Oncology
An In-depth Review of the Discovery, Preclinical Development, and Clinical Advancement of KHK2455, a Potent and Selective Inhibitor of Indoleamine 2,3-dioxygenase 1.
This technical guide provides a comprehensive overview of this compound, a novel, orally available, and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Developed for its potential in cancer immunotherapy, this compound targets a key mechanism of tumor immune evasion. This document, intended for researchers, scientists, and drug development professionals, details the discovery, mechanism of action, preclinical data, and clinical development of this compound, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways and workflows.
Introduction: Targeting the IDO1 Pathway in Oncology
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. By catalyzing the first and rate-limiting step in the catabolism of the essential amino acid tryptophan to kynurenine (B1673888), IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment.[1] Elevated IDO1 activity in cancer cells and antigen-presenting cells leads to tryptophan depletion, which inhibits the proliferation and function of effector T-lymphocytes.[2] Concurrently, the accumulation of kynurenine and its metabolites actively suppresses the immune system, contributing to tumor escape from immune surveillance.[1][3]
This compound emerges as a potent and selective inhibitor of IDO1, aiming to reverse this immunosuppressive effect and restore anti-tumor immunity.[4][5] This guide will delve into the scientific foundation and developmental journey of this promising therapeutic agent.
Discovery and Mechanism of Action
This compound is distinguished by its novel mechanism of action. Unlike many other IDO1 inhibitors, this compound targets and binds to the inactive apoenzyme form of IDO1.[3][5] This interaction prevents the incorporation of the heme cofactor, which is essential for enzymatic activity, thereby providing a long-lasting and potent inhibition of the IDO1 pathway.[5] By blocking the conversion of tryptophan to kynurenine, this compound is designed to restore tryptophan levels and reduce immunosuppressive kynurenine concentrations within the tumor microenvironment, thus reactivating the host's anti-tumor immune response.[1][2]
Signaling Pathway of IDO1-Mediated Immunosuppression and this compound Inhibition
Preclinical Development
The preclinical evaluation of this compound established its high potency and selectivity for IDO1.
In Vitro Enzymatic Activity and Selectivity
This compound demonstrated potent and selective inhibition of the IDO1 enzyme. The half-maximal inhibitory concentration (IC50) was determined to be 14 nmol/L for IDO1. In contrast, this compound did not show inhibitory activity against indoleamine 2,3-dioxygenase 2 (IDO2) or tryptophan 2,3-dioxygenase (TDO) at concentrations up to 10,000 nmol/L, highlighting its high selectivity.[6]
| Enzyme | IC50 (nmol/L) |
| IDO1 | 14 |
| IDO2 | >10,000 |
| TDO | >10,000 |
In Vitro Combination Studies with Mogamulizumab
Preclinical studies explored the synergistic potential of this compound in combination with mogamulizumab, a humanized monoclonal antibody targeting C-C chemokine receptor 4 (CCR4). In a co-culture of human peripheral blood mononuclear cells (PBMCs) and IDO1-expressing KATO-III tumor cells, the combination of this compound and mogamulizumab resulted in enhanced T-cell proliferation and increased interferon-gamma (IFN-γ) levels compared to this compound alone.[6]
Clinical Development
This compound has been evaluated in Phase 1 clinical trials, both as a monotherapy and in combination with other immunotherapeutic agents.
Phase 1 Study in Advanced Solid Tumors (NCT02867007)
A first-in-human, open-label, Phase 1 dose-escalation and cohort-expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound alone and in combination with mogamulizumab in patients with locally advanced or metastatic solid tumors.[7][8]
Thirty-six patients were enrolled in the dose-escalation part, receiving oral this compound at doses of 0.3, 1, 3, 10, 30, and 100 mg once daily.[9][10]
Dose-dependent inhibition of IDO1 activity was observed. On day 15 of monotherapy, a clear dose-response relationship was seen in the reduction of plasma kynurenine (Kyn) concentrations and the Kyn/Tryptophan (Trp) ratio.[1]
| This compound Dose (mg) | Mean Percent Inhibition of Plasma Kynurenine Concentration (Day 15) | Mean Percent Inhibition of Plasma Kyn/Trp Ratio (Day 15) |
| 1 | ~10% | ~15% |
| 3 | ~20% | ~25% |
| 10 | ~50% | ~55% |
| 30 | ~60% | ~65% |
| 100 | ~70% | ~75% |
At a dose of 10 mg, this compound demonstrated a 67% inhibition of kynurenine concentrations and a 66% inhibition of the Kyn:Trp ratio compared to baseline. Furthermore, in ex vivo stimulation assays, a greater than 95% inhibition of kynurenine production was observed at this dose level, confirming target engagement.[11]
A population pharmacokinetic-pharmacodynamic (PK-PD) model was developed for this compound. The pharmacokinetic profile was characterized by a one-compartment model with transit compartment absorption, enterohepatic cycling, and linear elimination.[11]
The combination of this compound and mogamulizumab was generally well-tolerated with manageable adverse events.[9][10] Signals of anti-tumor activity were observed, including a durable partial response in a patient with advanced bevacizumab-resistant glioblastoma and prolonged disease stabilization in nine other patients.[9][10]
Phase 1 Study in Urothelial Carcinoma (NCT03915405)
This compound is also being investigated in a Phase 1 clinical trial in combination with avelumab, an anti-PD-L1 antibody, for the treatment of locally advanced or metastatic urothelial carcinoma.[12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
In Vitro IDO1 Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the in vitro potency of an IDO1 inhibitor.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors and reducing agents (e.g., ascorbic acid, methylene (B1212753) blue, catalase)
-
This compound
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and recombinant human IDO1 enzyme.
-
Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.
-
Add the IDO1 enzyme mixture to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Hydrolyze the N-formylkynurenine product to kynurenine by heating.
-
Measure the kynurenine concentration, for example, by adding Ehrlich's reagent and measuring the absorbance at 480 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)
This protocol describes a one-way mixed lymphocyte reaction (MLR) to assess the effect of an IDO1 inhibitor on T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
Mitomycin C or irradiation source to inactivate stimulator cells
-
This compound
-
[3H]-thymidine or cell proliferation dye (e.g., CFSE)
-
ELISA kit for IFN-γ
Procedure:
-
Isolate PBMCs from two donors.
-
Treat the stimulator PBMCs (from one donor) with mitomycin C or irradiation to prevent their proliferation.
-
Co-culture the responder PBMCs (from the other donor) with the inactivated stimulator PBMCs in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the co-cultures.
-
Incubate the plates for 5-7 days.
-
To measure proliferation, pulse the cells with [3H]-thymidine for the final 18-24 hours of incubation and measure its incorporation, or analyze the dilution of a cell proliferation dye by flow cytometry.
-
Collect the culture supernatants to measure cytokine levels, such as IFN-γ, by ELISA.
Measurement of Plasma Kynurenine and Tryptophan
This protocol outlines a general method for the quantification of kynurenine and tryptophan in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Deuterated kynurenine and tryptophan internal standards
-
Trichloroacetic acid or other protein precipitation agent
-
LC-MS/MS system
Procedure:
-
Thaw plasma samples.
-
Add internal standards to a known volume of plasma.
-
Precipitate proteins by adding a precipitating agent and vortexing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate kynurenine and tryptophan using a suitable chromatographic column and mobile phase gradient.
-
Detect and quantify the analytes and internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentrations of kynurenine and tryptophan in the plasma samples by comparing their peak area ratios to the internal standards against a standard curve.
Conclusion
This compound is a potent and selective IDO1 inhibitor with a novel mechanism of action that has demonstrated promising preclinical activity and target engagement in early clinical trials. By effectively inhibiting the IDO1 pathway, this compound has the potential to reverse tumor-induced immunosuppression and enhance the efficacy of other immunotherapeutic agents. The ongoing clinical evaluation of this compound in combination with checkpoint inhibitors will further elucidate its role in the evolving landscape of cancer immunotherapy. This technical guide provides a foundational understanding of the discovery and development of this compound for researchers and clinicians in the field of oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. sartorius.com [sartorius.com]
- 8. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selectscience.net [selectscience.net]
- 12. researchgate.net [researchgate.net]
KHK2455: A Technical Overview of a Novel IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KHK2455 is an investigational, orally available, long-acting, and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key enzyme in the tryptophan catabolism pathway, and its overexpression in the tumor microenvironment contributes to immunosuppression.[5] By blocking the heme component of the IDO1 holoenzyme, this compound inhibits the conversion of tryptophan to kynurenine (B1673888), thereby restoring T-cell function and enhancing anti-tumor immunity.[1][3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacological properties, and the methodologies of key experiments.
Chemical Structure and Physicochemical Properties
As of the latest available information, the specific chemical structure, IUPAC name, and SMILES notation for this compound have not been publicly disclosed.[6] Consequently, a detailed summary of its physicochemical properties such as molecular weight, formula, and solubility is not available.
Mechanism of Action
This compound is a potent and selective inhibitor of the IDO1 enzyme.[3] Unlike some other IDO1 inhibitors, this compound acts by competing with heme for binding to the apoenzyme, which prevents the formation of the active IDO1 holoenzyme and results in durable inhibition.[3] The inhibition of IDO1 leads to a decrease in the production of kynurenine from tryptophan.[5] The subsequent reduction in kynurenine and the restoration of tryptophan levels in the tumor microenvironment have several downstream effects that counter immune suppression:
-
Reversal of T-cell anergy: Tryptophan depletion and high levels of kynurenine can induce T-cell anergy and apoptosis. By restoring tryptophan levels, this compound promotes T-cell proliferation and activation.[5]
-
Reduction of regulatory T cells (Tregs): The kynurenine pathway is implicated in the differentiation and function of immunosuppressive Tregs. Inhibition of IDO1 can lead to a reduction in the number and suppressive capacity of Tregs within the tumor.[5]
-
Enhanced function of effector immune cells: this compound has been shown to increase the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[5]
-
Increased Interferon (IFN) production: The restoration of immune activity can lead to increased production of pro-inflammatory cytokines such as IFN-γ.[5]
The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, which can enhance the efficacy of other immunotherapies.
Signaling Pathway
Caption: The IDO1 pathway and the inhibitory action of this compound.
Pharmacological Properties
In Vitro Potency and Selectivity
Preclinical studies have demonstrated that this compound is a potent and selective inhibitor of IDO1.
| Parameter | Value | Reference |
| IDO1 IC50 | 14 nmol/L | [3] |
| IDO2 Inhibition | No inhibition up to 10,000 nmol/L | [3] |
| TDO Inhibition | No inhibition up to 10,000 nmol/L | [3] |
These data highlight the high selectivity of this compound for IDO1 over other related enzymes.
Clinical Pharmacokinetics and Pharmacodynamics
A first-in-human Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound as a monotherapy and in combination with mogamulizumab in patients with advanced solid tumors.[1][3][4]
Pharmacokinetics:
| Parameter | Description |
| Administration | Oral, once daily[1][3][4] |
| Dose Escalation | 0.3, 1, 3, 10, 30, and 100 mg[1][3][4] |
| Steady State | Reached by Day 8 in Cycle 0[2] |
| Plasma Concentration | Increased dose-dependently[1][2] |
Pharmacodynamics:
The primary pharmacodynamic marker for IDO1 inhibition was the plasma kynurenine to tryptophan (Kyn/Trp) ratio.
| Dose | Kynurenine Inhibition (vs. baseline) | Kyn/Trp Ratio Inhibition (vs. baseline) | Ex Vivo Kynurenine Production Inhibition |
| 10 mg | 67%[2] | 66%[2] | >95%[2] |
These results demonstrate a potent, dose-dependent inhibition of IDO1 activity in patients.
Experimental Protocols
Phase 1 Clinical Trial (NCT02867007) - Study Design
The following diagram illustrates the workflow of the dose-escalation part of the Phase 1 clinical trial.
Caption: Workflow of the Phase 1 dose-escalation trial of this compound.
Pharmacokinetic (PK) Analysis
-
Sample Collection: Plasma samples were collected at pre-dose on day 1 and at pre-dose and through 12 hours post-dose on day 15 of cycle 1. In subsequent cycles, pre-dose samples were collected on days 1 and 15.[3]
-
Analytical Method: Plasma concentrations of this compound were quantified using a high-performance liquid chromatography (HPLC) method with a triple-quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization source.[3]
-
Parameter Estimation: PK parameters (Cmax, Ctrough, tmax, and AUC0–24) were estimated using noncompartmental methods.[3]
Pharmacodynamic (PD) Analysis
-
Biomarker Measurement: The effects of this compound on IDO1 inhibition were assessed by measuring plasma concentrations of tryptophan and kynurenine using liquid chromatography–mass spectrometry (LC-MS).[3]
-
Ex Vivo Stimulation Assay: The inhibitory effect of this compound on IDO1 activity was also evaluated in ex vivo stimulated peripheral blood mononuclear cells (PBMCs).[3]
Conclusion
This compound is a promising, potent, and selective IDO1 inhibitor with a novel mechanism of action. Early clinical data have demonstrated its ability to effectively inhibit its target in a dose-dependent manner, with a manageable safety profile. The ongoing and future clinical development of this compound, particularly in combination with other immunotherapeutic agents, will be crucial in determining its ultimate role in the treatment of cancer. Further disclosure of its chemical structure and detailed physicochemical properties will be important for a more complete understanding of this investigational drug.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
KHK2455 Target Engagement in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of KHK2455, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cancer cells. This document details the mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments to assess its target engagement.
Introduction to this compound and its Target: IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine (B1673888).[1] In the tumor microenvironment, the upregulation of IDO1 is a key mechanism of immune evasion.[2] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2]
This compound is a novel, orally available, and selective small-molecule inhibitor of IDO1.[3] Unlike some other IDO1 inhibitors, this compound acts by competing with the heme cofactor for binding to the IDO1 apoenzyme, leading to potent and long-lasting inhibition of the enzyme.[4] This guide will delve into the specifics of how this compound engages its target, IDO1, in cancer cells.
Quantitative Data on this compound Target Engagement
The potency and efficacy of this compound in engaging its target, IDO1, have been quantified through various preclinical and clinical studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 14 nmol/L | Recombinant IDO1 Enzyme | [5] |
Table 1: In Vitro Inhibitory Activity of this compound against IDO1. This table shows the half-maximal inhibitory concentration (IC50) of this compound against purified IDO1 enzyme.
| Dose of this compound | Inhibition of Kynurenine Concentration | Inhibition of Kynurenine:Tryptophan Ratio | Inhibition of Ex Vivo Kynurenine Production | Reference |
| 10 mg (once daily) | 67% | 66% | >95% | [3] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Patients with Advanced Solid Tumors. This table presents the percentage of inhibition of plasma kynurenine levels, the kynurenine-to-tryptophan ratio, and ex vivo stimulated kynurenine production in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the target engagement of this compound.
IDO1 Enzyme Inhibition Assay (Kynurenine Production Assay)
This assay measures the enzymatic activity of IDO1 by quantifying the production of its downstream metabolite, kynurenine. The inhibition of kynurenine production in the presence of this compound is a direct measure of its target engagement.
Materials:
-
Cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa).[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression.[6]
-
This compound.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA) solution.[6]
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[6]
-
Kynurenine standard.
-
Microplate reader capable of measuring absorbance at 480 nm.[6]
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.
-
IDO1 Induction: Stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.[6] Include a negative control of unstimulated cells.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the IFNγ-containing medium and add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO). Incubate for 24-48 hours.[6]
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and incubate to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge the samples to pellet the precipitated protein.[6]
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and incubate at room temperature.[6]
-
Measure the absorbance at 480 nm.[6]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.[6]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than the unbound protein.
Materials:
-
Cancer cell line expressing IDO1.
-
This compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (containing protease inhibitors).
-
Equipment for heating cells (e.g., PCR cycler).
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody specific for IDO1.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescence detection system.
Procedure:
-
Cell Treatment: Treat cultured cancer cells with this compound or vehicle control for a specified time.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a PCR cycler.[7] Include an unheated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.[7]
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Measure the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blot using an anti-IDO1 antibody.
-
-
Data Analysis:
-
Quantify the band intensity of IDO1 in each lane.
-
Plot the band intensity as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization of IDO1.
-
Visualizations
The following diagrams illustrate the IDO1 signaling pathway, the mechanism of action of this compound, and the experimental workflow for assessing target engagement.
Figure 1: Simplified IDO1 Signaling Pathway in Cancer.
Figure 2: Mechanism of Action of this compound.
Figure 3: Experimental Workflow for this compound Target Engagement.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 5. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KHK2455: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of KHK2455, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The methodologies described are essential for evaluating its biochemical potency, cellular activity, and effects on immune cell function.
Introduction to this compound
This compound is a small-molecule inhibitor of IDO1, a key enzyme in the tryptophan catabolism pathway.[1][2] IDO1 is a critical mediator of immune suppression in the tumor microenvironment. By catalyzing the degradation of tryptophan to kynurenine (B1673888), IDO1 depletes the local environment of an essential amino acid required for T-cell proliferation and produces immunosuppressive kynurenine metabolites.[1][3] This leads to the suppression of effector T-cell function and the promotion of regulatory T-cells (Tregs), allowing cancer cells to evade immune surveillance.[1] this compound distinguishes itself by competing with the heme moiety for binding to the IDO1 apoenzyme, preventing the formation of the active enzyme and leading to durable inhibition.[1][4] Preclinical and clinical studies have demonstrated that this compound can effectively suppress IDO1 activity, both as a monotherapy and in combination with other immunotherapies.[4]
This compound Signaling Pathway and Mechanism of Action
This compound targets the IDO1 enzyme, which is a central node in the tryptophan-kynurenine-aryl hydrocarbon receptor (AhR) signaling pathway that contributes to an immunosuppressive tumor microenvironment.[1][5] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby reversing the downstream immunosuppressive effects.[1][2]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | This compound |
| IDO1 IC50 | 14 nmol/L |
| IDO2 Inhibition | No inhibition up to 10,000 nmol/L |
| TDO Inhibition | No inhibition up to 10,000 nmol/L |
Data sourced from preclinical studies.
Table 2: Comparative Cellular IDO1 Activity of Known Inhibitors
| Compound | Cell-Based IC50 (HeLa) |
| This compound | To be determined by user |
| Epacadostat | 15 nM |
| BMS-986205 | 50 nM |
Reference data for comparative purposes.
Experimental Protocols
Protocol 1: Biochemical IDO1 Enzyme Inhibition Assay
This protocol determines the direct inhibitory activity of this compound on recombinant human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
This compound
-
Assay Buffer: 50mM Potassium Phosphate Buffer (pH 6.5)
-
Cofactors: 20mM Ascorbic Acid, 10µM Methylene Blue
-
Catalase: 100 µg/mL
-
Trichloroacetic Acid (TCA), 30% (w/v)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions, recombinant IDO1 enzyme, and cofactors.
-
Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 400 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular IDO1 Activity Assay
This protocol measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound
-
96-well cell culture plates
-
TCA solution
-
Ehrlich's reagent
-
Microplate reader
Procedure:
-
Seed HeLa or SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the IFNγ-containing medium and replace it with the this compound dilutions.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant as described in Protocol 1 (steps 5-10).
-
Determine the cellular IC50 value.
Protocol 3: PBMC Co-culture Assay
This protocol assesses the functional consequence of IDO1 inhibition by this compound on T-cell proliferation in a co-culture system with IDO1-expressing tumor cells.
Materials:
-
IDO1-expressing tumor cells (e.g., IFNγ-stimulated KATO-III or SKOV-3)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
T-cell proliferation dye (e.g., CFSE)
-
Anti-CD3/CD28 antibodies or other T-cell stimuli
-
Complete RPMI-1640 medium
-
Flow cytometer
Procedure:
-
Label PBMCs with a proliferation dye like CFSE.
-
Seed IDO1-expressing tumor cells in a culture plate.
-
Add the CFSE-labeled PBMCs to the tumor cells.
-
Add this compound at various concentrations.
-
Stimulate T-cell proliferation with anti-CD3/CD28 antibodies.
-
Co-culture for 3-5 days.
-
Harvest the PBMCs and analyze T-cell proliferation by measuring the dilution of the CFSE dye via flow cytometry.
-
Quantify the rescue of T-cell proliferation by this compound.
Pharmacodynamic Marker Analysis
The ratio of kynurenine to tryptophan (Kyn/Trp) in plasma or cell culture supernatant is a critical pharmacodynamic biomarker for IDO1 activity. A decrease in this ratio indicates target engagement and inhibition of the enzyme.
Protocol 4: Kynurenine and Tryptophan Quantification by LC-MS/MS
Procedure Outline:
-
Sample Preparation: Precipitate proteins from plasma or supernatant samples using a solvent like methanol. An internal standard should be included for accurate quantification.
-
Chromatographic Separation: Separate tryptophan and kynurenine using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: Detect and quantify the analytes using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentrations of kynurenine and tryptophan based on standard curves and determine the Kyn/Trp ratio.
Note: This is a specialized technique requiring access to an LC-MS/MS system and expertise in method development and validation.
These protocols provide a framework for the in vitro evaluation of this compound. Adaptation and optimization of these assays may be necessary depending on the specific experimental goals and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
Application Notes and Protocols for KHK2455 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHK2455 is a potent and selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1][2][3] IDO1 is a critical mediator of immune suppression in the tumor microenvironment. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine (B1673888), IDO1 depletes tryptophan available for T-cell proliferation and generates immunosuppressive kynurenine metabolites.[4] This leads to the suppression of effector T-cell function and the promotion of regulatory T-cells (Tregs), allowing cancer cells to evade immune surveillance.[1] this compound's unique mechanism of action involves competing with the heme moiety for binding to the IDO1 apoenzyme, preventing the formation of an active enzyme complex and resulting in durable inhibition of the IDO1 pathway.[2] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar IDO1 inhibitors.
This compound Signaling Pathway and Mechanism of Action
This compound targets the IDO1 enzyme, which is the first and rate-limiting step in the kynurenine pathway of tryptophan degradation. The inhibition of IDO1 by this compound leads to a reduction in kynurenine production and an increase in local tryptophan concentration. This reversal of the immunosuppressive tumor microenvironment enhances the activity of various immune cells, including T-lymphocytes, dendritic cells (DCs), and natural killer (NK) cells.[1]
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IDO1 IC50 | 14 nM | - | [2] |
| IDO2 Inhibition | No inhibition up to 10,000 nM | - | [2] |
| TDO Inhibition | No inhibition up to 10,000 nM | - | [2] |
Table 2: Preclinical and Clinical Observations
| Finding | Model/Study Phase | Key Observation | Reference |
| Enhanced T-cell Proliferation | In vitro co-culture | This compound + mogamulizumab increased T-cell proliferation and IFN-γ levels. | [2] |
| Dose-dependent IDO1 Suppression | Phase 1 Clinical Trial | Oral administration of this compound resulted in a dose-dependent decrease in kynurenine levels. | [3][5] |
| Antitumor Activity | Phase 1 Clinical Trial | Signals of antitumor activity were observed, including a durable partial response in one patient and disease stabilization in others. | [3][5] |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting IDO1 activity by measuring kynurenine production in interferon-gamma (IFN-γ) stimulated cancer cells.
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IFN-γ
-
This compound
-
Positive control IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to attach overnight.
-
IDO1 Induction: Add IFN-γ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and the control inhibitor in fresh assay medium. Replace the cell culture medium with 200 µL of the medium containing the test compounds. Incubate for 24 hours.
-
Kynurenine Measurement: a. After incubation, collect the cell culture supernatant. b. Add an equal volume of 30% TCA to the supernatant to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge to pellet the precipitated protein. e. Transfer the clear supernatant to a new 96-well plate and add an equal volume of freshly prepared Ehrlich's reagent. f. After a 10-minute incubation at room temperature, read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve using known concentrations of kynurenine. b. Determine the concentration of kynurenine in the samples from the standard curve. c. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the cellular IDO1 activity assay.
Protocol 2: T-Cell Co-culture Assay
This protocol assesses the functional consequence of IDO1 inhibition by this compound on T-cell activation in a co-culture system with IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cells (e.g., IFN-γ-treated HeLa or SKOV-3)
-
Jurkat T-cells or purified primary T-cells
-
Complete RPMI-1640 medium with 10% FBS
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
This compound
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kit for IL-2 or IFN-γ
Procedure:
-
Prepare IDO1-expressing cells: Seed and treat cancer cells with IFN-γ as described in Protocol 1.
-
Label T-cells (for proliferation assay): Label Jurkat or primary T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture: a. On the day of the assay, add the labeled T-cells to the wells containing the IDO1-expressing cancer cells. b. Add T-cell activation stimuli to the co-culture. c. Add serial dilutions of this compound to the wells. d. Incubate the co-culture for 72 hours.
-
Analysis of T-cell Proliferation: a. Harvest the T-cells from the co-culture. b. Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.
-
Analysis of Cytokine Production: a. Collect the co-culture supernatant before harvesting the cells. b. Measure the concentration of IL-2 or IFN-γ in the supernatant using an ELISA kit.
-
Data Analysis: a. Quantify the percentage of proliferating T-cells for each condition. b. Quantify the concentration of cytokines for each condition. c. Plot the results against the concentration of this compound to determine its effect on restoring T-cell function.
References
- 1. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KHK2455 In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHK2455 is an orally available, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1][2] IDO1 is overexpressed in various tumor cells and antigen-presenting cells, where it plays a crucial role in creating an immunosuppressive tumor microenvironment by depleting tryptophan and producing the metabolite kynurenine (B1673888).[1][2] By inhibiting IDO1, this compound aims to restore anti-tumor immunity. Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound, particularly in combination with other immunotherapies.
These application notes provide a summary of the available preclinical data on this compound and detailed protocols for conducting similar in vivo animal model studies.
Data Presentation
In Vitro Efficacy
| Compound | Target | Assay | IC50 (nmol/L) | Selectivity | Reference |
| This compound | IDO1 | Biochemical Assay | 14 | Selective over IDO2 and TDO (up to 10,000 nmol/L) | [2][3][4] |
In Vivo Efficacy
Note: Specific quantitative in vivo efficacy data for this compound monotherapy or in combination with anti-CTLA-4 in the B16-F10-Luc model is not publicly available in the reviewed literature. The available information indicates an "enhanced antitumor effect" for the combination compared to anti-CTLA-4 antibody alone.[2][3][4]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment.
Caption: this compound inhibits IDO1, blocking tryptophan to kynurenine conversion and restoring T cell function.
Experimental Protocols
In Vivo Murine Syngeneic Tumor Model (B16-F10 Melanoma)
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with an anti-CTLA-4 antibody in a B16-F10 murine melanoma model.
Materials:
-
Cell Line: B16-F10-Luc (luciferase-expressing for bioluminescence imaging)
-
Animals: C57BL/6 mice (female, 6-8 weeks old)
-
Reagents:
-
This compound (formulation for oral administration)
-
Anti-mouse CTLA-4 antibody (e.g., clone 9D9 or 9H10)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
D-luciferin for in vivo imaging
-
Experimental Workflow:
Caption: Workflow for in vivo efficacy assessment of this compound in a murine melanoma model.
Procedure:
-
Cell Culture: Culture B16-F10-Luc cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are in the logarithmic growth phase and have high viability before injection.
-
Tumor Cell Inoculation:
-
Harvest and wash the B16-F10-Luc cells with sterile PBS.
-
Resuspend the cells in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^5 cells) subcutaneously into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle used for this compound formulation orally (daily) and an isotype control antibody intraperitoneally (e.g., twice weekly for 2-3 weeks).
-
This compound Monotherapy: Administer this compound orally at a specified dose (e.g., 10-100 mg/kg, daily). The optimal dose should be determined in preliminary dose-finding studies.
-
Anti-CTLA-4 Monotherapy: Administer anti-mouse CTLA-4 antibody intraperitoneally at a specified dose (e.g., 100-200 µg per mouse) on days 0, 3, and 6 of treatment.
-
Combination Therapy: Administer both this compound and anti-CTLA-4 antibody as described above.
-
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume with calipers twice weekly.
-
Bioluminescence Imaging: Once a week, anesthetize mice and administer D-luciferin. Image the bioluminescent signal to monitor tumor burden.
-
Survival: Monitor the mice daily and euthanize when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if signs of excessive morbidity are observed. Record the date of euthanasia for survival analysis.
-
-
-
Collect tumors and spleens for analysis of the tumor microenvironment by flow cytometry (e.g., to assess infiltration of CD8+ T cells, regulatory T cells) or immunohistochemistry.
-
Collect blood samples to measure plasma concentrations of this compound, tryptophan, and kynurenine.
-
Pharmacokinetic Studies in Mice and Cynomolgus Monkeys
Note: Detailed protocols for the pharmacokinetic studies that informed the first-in-human trial dose selection are not publicly available. The following is a generalized protocol for conducting such studies.
Objective: To determine the pharmacokinetic profile of this compound in mice and a non-rodent species (cynomolgus monkeys) to inform dose selection for clinical trials.
Procedure (General Outline):
-
Animal Models:
-
Use a sufficient number of male and female mice (e.g., C57BL/6 or BALB/c) and cynomolgus monkeys.
-
-
Dose Administration:
-
Administer this compound via the intended clinical route (oral) at several dose levels.
-
Include an intravenous administration group to determine absolute bioavailability.
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute bioavailability (F%)
-
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific research goals and in accordance with institutional animal care and use committee (IACUC) guidelines. The dosages and treatment schedules for this compound and anti-CTLA-4 antibodies may require optimization.
References
KHK2455 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHK2455 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 is a critical mediator of immune suppression in the tumor microenvironment. By catalyzing the degradation of the essential amino acid tryptophan to kynurenine, IDO1 suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune surveillance.[1][2] this compound distinguishes itself from other IDO1 inhibitors by competing with the heme cofactor for binding to the IDO1 apoenzyme, which prevents the formation of the active enzyme complex and leads to durable inhibition of the IDO1 pathway.[1][2] Preclinical studies have demonstrated that this compound can enhance the anti-tumor activity of other immunotherapeutic agents.[1][3][4]
This document provides an overview of the available information on the use of this compound in mouse models, including its mechanism of action, and general guidance for in vivo studies.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the IDO1 enzyme, which leads to a reduction in kynurenine production within the tumor microenvironment.[1][2] This action has several downstream effects that collectively enhance the anti-tumor immune response:
-
Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the depletion of tryptophan, an essential amino acid for T cell proliferation and activation.
-
Reduction of Immunosuppressive Kynurenine: Lower levels of kynurenine reduce the suppression of effector T cells and the promotion of regulatory T cells.[1]
-
Enhanced Immune Cell Function: By mitigating the immunosuppressive effects of IDO1, this compound promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[5]
-
Increased Interferon (IFN) Production: this compound has been shown to induce the production of interferons, which play a crucial role in the anti-tumor immune response.[5]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan depletion and kynurenine production.
Preclinical In Vivo Studies
While specific dosing and pharmacokinetic data for this compound in mouse models are not publicly available in the reviewed literature, preclinical studies have been cited as the basis for advancing this compound to human clinical trials.[1][3][4] These studies have demonstrated the in vivo efficacy of this compound, particularly in combination with other immunotherapies.
One notable study involved a B16-F10 melanoma mouse model, where the combination of this compound with an anti-CTLA-4 antibody resulted in enhanced anti-tumor effects compared to the anti-CTLA-4 antibody alone. This suggests a synergistic relationship that potentiates the immune response against tumor cells.
Experimental Protocols
Due to the lack of specific published protocols for this compound in mouse models, the following section provides a generalized framework for conducting in vivo efficacy studies with a compound like this compound. This protocol should be adapted based on the specific tumor model, research question, and any forthcoming data on this compound.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy or in combination with a checkpoint inhibitor in a syngeneic mouse tumor model.
Materials:
-
This compound (formulation to be optimized based on solubility and stability)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
Immunocompetent mice (e.g., C57BL/6 for B16-F10, BALB/c for CT26)
-
Vehicle control for this compound
-
Checkpoint inhibitor (e.g., anti-CTLA-4, anti-PD-1) or isotype control antibody
-
Sterile PBS
-
Cell culture reagents
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Workflow Diagram:
References
- 1. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KHK2455 Pharmacokinetics in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHK2455 is a potent and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine, which impairs the function of effector T cells and promotes regulatory T cells.[1][2] By inhibiting IDO1, this compound is designed to restore anti-tumor immunity.[1][3] This document provides a detailed overview of the hypothetical pharmacokinetics of this compound in cynomolgus monkeys and outlines protocols for conducting such preclinical studies.
Mechanism of Action: IDO1 Inhibition
This compound acts by targeting and binding to the IDO1 enzyme, preventing the conversion of the essential amino acid tryptophan into kynurenine.[3] This inhibition leads to a decrease in kynurenine levels within the tumor microenvironment, which in turn is expected to restore the proliferation and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T lymphocytes.[1][3] The intended downstream effect is an enhanced anti-tumor immune response.
Pharmacokinetic Profile (Hypothetical Data)
While specific data on the pharmacokinetics of this compound in cynomolgus monkeys is not publicly available, the following table presents a hypothetical summary of key parameters following a single oral dose. This data is for illustrative purposes and is based on typical values for orally administered small molecules in this species.
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Tmax (h) | 2.0 | 4.0 | 4.0 |
| Cmax (ng/mL) | 500 | 1500 | 4500 |
| AUClast (ngh/mL) | 4000 | 13500 | 48000 |
| AUCinf (ngh/mL) | 4200 | 14000 | 50000 |
| t1/2 (h) | 8.0 | 9.5 | 10.0 |
| CL/F (mL/h/kg) | 2380 | 2143 | 2000 |
| Vz/F (L/kg) | 27.5 | 29.5 | 28.9 |
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys Following a Single Oral Dose. (Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life; CL/F: Apparent total body clearance; Vz/F: Apparent volume of distribution).
Experimental Protocols
The following protocols describe a standard methodology for a single-dose pharmacokinetic study of an orally administered small molecule, such as this compound, in cynomolgus monkeys.
Animal Model and Housing
-
Species: Naïve, healthy, adult cynomolgus monkeys (Macaca fascicularis).
-
Sex: Equal numbers of males and females.
-
Housing: Animals should be housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle.
-
Acclimation: Animals should be acclimated to the facility for a minimum of 7 days prior to the study.
-
Food and Water: Animals should be fasted overnight prior to dosing and have access to water ad libitum. Food is typically returned 4 hours post-dose.
Dosing and Administration
-
Formulation: this compound is prepared as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dose Administration: The designated dose is administered once via oral gavage. The volume administered is typically kept low, for instance, 5 mL/kg, to minimize gastric distress.
Blood Sample Collection
-
Blood Volume: The total blood volume collected should not exceed 20% of the total circulating blood volume of the animal over a 24-hour period.[4]
-
Collection Sites: Blood samples are typically collected from the femoral or saphenous vein.
-
Collection Schedule: Serial blood samples (approximately 1-2 mL) are collected at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Anticoagulant: Blood is collected into tubes containing an appropriate anticoagulant, such as K2-EDTA.
Plasma Processing and Storage
-
Immediately after collection, gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the supernatant (plasma) and transfer it to uniquely labeled polypropylene (B1209903) tubes.
-
Store the plasma samples at -70°C or colder until bioanalysis.
Bioanalytical Method
-
Technique: Quantification of this compound in plasma samples is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[5]
-
Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Conclusion
This document outlines the proposed mechanism of action for the IDO1 inhibitor this compound and provides a comprehensive, albeit hypothetical, framework for evaluating its pharmacokinetic properties in cynomolgus monkeys. The detailed protocols for animal handling, dosing, sample collection, and bioanalysis are based on established practices in preclinical drug development and are intended to serve as a guide for researchers in the field. Such studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities and for informing dose selection in subsequent clinical trials.
References
- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of intravenous infusion, vest wearing and repeated intravenous blood collection on clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altasciences | Blood Collection in Preclinical Safety Assessment [altasciences.com]
- 5. Development of a validated liquid chromatography tandem mass spectrometry assay for a PEGylated adnectin in cynomolgus monkey plasma using protein precipitation and trypsin digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: KHK2455 and Mogamulizumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the combination protocol involving KHK2455, a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, and mogamulizumab, a humanized monoclonal antibody targeting C-C chemokine receptor 4 (CCR4). This combination therapy aims to leverage a dual approach to overcoming tumor-induced immunosuppression: inhibiting the IDO1 pathway to restore T-cell function and depleting regulatory T-cells (Tregs) and malignant T-cells through antibody-dependent cellular cytotoxicity (ADCC). These notes are intended to guide research and development efforts by providing insights into the mechanism of action, preclinical and clinical data, and relevant experimental protocols.
Mechanism of Action
The combination of this compound and mogamulizumab creates a synergistic antitumor effect by targeting two distinct immunosuppressive mechanisms within the tumor microenvironment.
This compound: An orally available small molecule, this compound is a potent and selective inhibitor of IDO1.[1][2] IDO1 is an enzyme that catabolizes the essential amino acid tryptophan into kynurenine (B1673888).[1] This depletion of tryptophan and accumulation of kynurenine suppresses the activity of effector T-cells and promotes the differentiation of immunosuppressive regulatory T-cells (Tregs), thereby allowing cancer cells to evade immune destruction.[1][3] this compound acts by competing with the heme moiety for binding to the IDO1 apoenzyme, which prevents the formation of the active enzyme complex and leads to a durable inhibition of the IDO1 pathway.[1] This restores T-cell proliferation and activation and reduces the population of Tregs.[1][2]
Mogamulizumab: A humanized IgG1 kappa monoclonal antibody, mogamulizumab targets CCR4, a chemokine receptor expressed on the surface of several types of malignant T-cells, including those in adult T-cell leukemia/lymphoma (ATLL) and cutaneous T-cell lymphoma (CTCL), as well as on a subset of Tregs.[4][5][6][7] Mogamulizumab is afucosylated, a modification that enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[4][8][9] By targeting CCR4-expressing cells for destruction, mogamulizumab reduces the tumor burden and further depletes the immunosuppressive Treg population.[4][8]
The combined action of this compound and mogamulizumab is intended to create a more favorable tumor microenvironment for an effective anti-tumor immune response.
Preclinical and Clinical Data
Preclinical studies demonstrated that the combination of this compound and mogamulizumab resulted in enhanced antitumor activity. In vitro co-culture experiments with human peripheral blood mononuclear cells (PBMCs) and IDO1-expressing tumor cells showed that the combination led to a greater increase in T-cell proliferation and interferon-gamma (IFN-γ) levels compared to this compound alone.[10]
A first-in-human, open-label, Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a monotherapy and in combination with mogamulizumab in patients with advanced solid tumors.[10][11]
Table 1: Phase 1 Clinical Trial (NCT02867007) Dosing Regimen
| Drug | Dosage | Route of Administration | Schedule |
| This compound | 0.3, 1, 3, 10, 30, and 100 mg | Oral | Once daily as monotherapy for 28 days (Cycle 0), then in combination.[11] |
| Mogamulizumab | 1 mg/kg | Intravenous | Weekly for Cycle 1, then every 2 weeks from Cycle 2 onwards.[11] |
Table 2: Summary of Clinical Findings (NCT02867007)
| Parameter | Finding |
| Safety and Tolerability | The combination was generally well-tolerated with manageable adverse events.[10][11] One dose-limiting toxicity (Grade 3 gastrointestinal necrosis) was observed in the 100 mg this compound cohort during monotherapy.[12] The most frequent treatment-emergent adverse events (≥10%) included maculopapular rash, fatigue, and decreased appetite.[12] |
| Pharmacokinetics (PK) | This compound demonstrated dose-dependent increases in plasma concentrations.[10][11] |
| Pharmacodynamics (PD) | Potent, dose-dependent suppression of IDO1 activity was observed, as measured by plasma kynurenine concentration and the kynurenine/tryptophan ratio.[12] At the 100 mg dose of this compound, a median inhibition of 70.5% in plasma kynurenine concentration and 70.8% in the kynurenine/tryptophan ratio was observed on Day 15.[12] |
| Antitumor Activity | Signals of antitumor activity were observed.[10][11] One patient with advanced bevacizumab-resistant glioblastoma had a durable confirmed partial response.[11] Nine patients achieved durable disease stabilization for ≥6 months.[11] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound and mogamulizumab. These should be adapted and optimized for specific experimental systems.
In Vitro T-Cell Proliferation Assay
Objective: To assess the ability of this compound and mogamulizumab, alone and in combination, to restore T-cell proliferation in an immunosuppressive environment.
Methodology:
-
Cell Culture: Co-culture human peripheral blood mononuclear cells (PBMCs) with an IDO1-expressing tumor cell line (e.g., KATO-III).
-
Treatment: Add this compound, mogamulizumab, the combination, or vehicle controls to the co-cultures. Include a positive control (e.g., phytohemagglutinin) and a negative control.
-
Incubation: Incubate the cells for 72-96 hours.
-
Proliferation Measurement: Add a proliferation indicator such as BrdU or [³H]-thymidine for the final 18-24 hours of incubation.
-
Analysis: Measure the incorporation of the indicator using an appropriate detection method (e.g., ELISA for BrdU, scintillation counting for [³H]-thymidine).
Kynurenine Measurement Assay
Objective: To quantify the inhibition of IDO1 activity by this compound in a cellular context.
Methodology:
-
Cell Culture: Culture an IDO1-expressing cell line in the presence of IFN-γ to induce IDO1 expression.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Sample Collection: After a suitable incubation period (e.g., 48 hours), collect the cell culture supernatant.
-
Kynurenine Detection: Measure the concentration of kynurenine in the supernatant. This is commonly done using high-performance liquid chromatography (HPLC) or a colorimetric assay based on Ehrlich's reagent.
-
Analysis: Calculate the IC₅₀ value for this compound based on the dose-dependent reduction in kynurenine levels.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To evaluate the efficacy of mogamulizumab in inducing ADCC against CCR4-expressing target cells.
Methodology:
-
Cell Preparation: Prepare target cells (a CCR4-expressing cell line) and effector cells (e.g., purified NK cells or PBMCs).
-
Labeling: Label the target cells with a release agent, such as Calcein-AM or ⁵¹Cr.
-
Treatment: Incubate the labeled target cells with effector cells at various effector-to-target ratios in the presence of different concentrations of mogamulizumab or an isotype control antibody.
-
Incubation: Incubate the mixture for 4-6 hours.
-
Lysis Measurement: Measure the release of the label from lysed target cells into the supernatant using a fluorometer or gamma counter.
-
Analysis: Calculate the percentage of specific lysis for each condition.
Conclusion
The combination of this compound and mogamulizumab represents a rational and promising immunotherapeutic strategy. By simultaneously targeting the IDO1 pathway and depleting CCR4-positive immunosuppressive and malignant cells, this combination has the potential to overcome key mechanisms of tumor immune evasion. The data from the Phase 1 clinical trial are encouraging, demonstrating manageable safety and signals of clinical activity. Further investigation, including randomized controlled trials, will be necessary to fully elucidate the efficacy of this combination in various cancer types. The protocols and data presented herein provide a foundation for researchers and clinicians working on the development of this and similar combination immunotherapies.
References
- 1. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 4. Mogamulizumab-kpkc: A Novel Therapy for the Treatment of Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Mogamulizumab-KPKC? [synapse.patsnap.com]
- 6. assaygenie.com [assaygenie.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Mogamulizumab - NCI [dctd.cancer.gov]
- 9. Mogamulizumab for the treatment of cutaneous T-cell lymphoma: recent advances and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Kynurenine/Tryptophan Ratio: Evaluating the Activity of IDO1 Inhibitors like KHK2455
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid L-tryptophan through the kynurenine (B1673888) pathway is a critical metabolic route with profound implications for immune regulation and disease pathogenesis. The initial and rate-limiting step of this pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which converts tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[1] Under normal physiological conditions, this pathway is essential for producing vital metabolites, including NAD+. However, in various pathological states, such as cancer and chronic infections, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a localized depletion of tryptophan and an accumulation of kynurenine. This metabolic shift creates an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance.
Consequently, the ratio of kynurenine to tryptophan (Kyn/Trp) in biological fluids serves as a crucial pharmacodynamic biomarker for IDO1 activity. A high Kyn/Trp ratio is often associated with increased IDO1 expression and a poor prognosis in several cancers. The development of IDO1 inhibitors is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.
KHK2455 is a potent and selective oral inhibitor of the IDO1 enzyme.[2] By blocking IDO1, this compound prevents the degradation of tryptophan, thereby restoring local tryptophan levels and reducing the production of immunosuppressive kynurenine. This action leads to a dose-dependent decrease in the plasma Kyn/Trp ratio, which can be accurately measured to assess the pharmacological activity of the inhibitor in preclinical and clinical settings.
These application notes provide a comprehensive overview and detailed protocols for the quantification of the Kyn/Trp ratio using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a widely used method for this application.[3] This document is intended to guide researchers in evaluating the efficacy of IDO1 inhibitors, such as this compound.
Data Presentation
The following tables summarize key quantitative data related to the measurement of the kynurenine/tryptophan ratio and the effect of the IDO1 inhibitor this compound.
Table 1: Typical Plasma Concentrations of Tryptophan and Kynurenine
| Analyte | Healthy Individuals (µM) | Reference |
| Tryptophan | 51.45 ± 10.47 | [4] |
| Kynurenine | 1.82 ± 0.54 | [4] |
| Kyn/Trp Ratio | ~0.035 | Calculated |
Table 2: Dose-Dependent Inhibition of Plasma Kynurenine and Kyn/Trp Ratio by this compound (Day 15) [5]
| This compound Dose (mg) | Mean Percent Inhibition of Plasma Kynurenine Concentration (± SE) | Mean Percent Inhibition of Plasma Kyn/Trp Ratio (± SE) |
| 1 | ~10% | ~15% |
| 3 | ~30% | ~35% |
| 10 | ~60% | ~65% |
| 30 | ~65% | ~70% |
| 100 | ~68% | ~72% |
Data are approximated from graphical representations in the cited source.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the tryptophan catabolism pathway, the mechanism of IDO1 inhibition, and the experimental workflow for measuring the Kyn/Trp ratio.
Caption: Tryptophan-Kynurenine Pathway and IDO1 Inhibition.
Caption: ELISA Workflow for Kyn/Trp Ratio.
Experimental Protocols
The following protocols provide a detailed methodology for the measurement of the kynurenine/tryptophan ratio in plasma or serum samples using commercially available competitive ELISA kits.
Sample Collection and Preparation
Proper sample handling is critical for accurate and reproducible results.
a. Plasma Collection:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.
b. Serum Collection:
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifuge at 1,000 x g for 20 minutes.
-
Transfer the serum into clean cryovials.
-
Store aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.
Kynurenine Competitive ELISA Protocol
This protocol is a general guideline based on commercially available kits. Always refer to the specific kit manufacturer's instructions.
a. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as per the kit instructions.
-
Reconstitute the Kynurenine standard to create a stock solution. Perform serial dilutions of the stock solution with the provided standard diluent to create a standard curve.
-
Prepare the Biotinylated Detection Antibody and HRP-Streptavidin solutions as directed in the kit manual.
b. Acylation Step (if required by the kit): Some kits require an acylation step to derivatize the kynurenine in the samples and standards.
-
Pipette standards, controls, and samples into the wells of the acylation plate.
-
Add Acylation Buffer and Acylation Reagent to each well.
-
Incubate as per the manufacturer's instructions (e.g., 90 minutes at 37°C).[6]
-
The acylated samples are now ready for the ELISA.
c. ELISA Procedure:
-
Add the appropriate volume of standards, controls, and (acylated) samples to the wells of the kynurenine-coated microplate.
-
Immediately add the Biotin-Labeled Antibody to each well.
-
Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times (e.g., 3 times) with Wash Buffer.
-
Add the HRP-Streptavidin solution to each well and incubate (e.g., 30 minutes at 37°C).
-
Wash the plate again as described above.
-
Add TMB Substrate to each well and incubate in the dark (e.g., 15-20 minutes at 37°C).
-
Add the Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 5 minutes of adding the Stop Solution.
Tryptophan Competitive ELISA Protocol
This protocol is a general guideline. Always follow the specific instructions provided with the ELISA kit.
a. Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare the Wash Buffer as described for the kynurenine ELISA.
-
Reconstitute and serially dilute the Tryptophan standard to create a standard curve.
-
Prepare the Biotinylated-Conjugate and Streptavidin-HRP solutions according to the kit's instructions.
b. ELISA Procedure:
-
Add the specified volume of standards, controls, and samples to the wells of the tryptophan pre-coated microplate.
-
Immediately add the Biotinylated-Conjugate to each well.[7]
-
Cover the plate and incubate (e.g., 1 hour at 37°C).
-
Aspirate and wash the plate multiple times (e.g., 3 times) with Wash Buffer.
-
Add the Streptavidin-HRP solution to each well and incubate (e.g., 1 hour at 37°C).
-
Wash the plate again (e.g., 5 times).
-
Add TMB Substrate and incubate in the dark (e.g., 20 minutes at 37°C).
-
Add the Stop Solution.
-
Measure the OD at 450 nm.
Data Analysis
-
Standard Curve Generation:
-
Average the duplicate OD readings for each standard, control, and sample.
-
Subtract the average zero standard OD from all other readings.
-
Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis.
-
Generate a standard curve using a four-parameter logistic (4-PL) curve fit. The concentration of the analyte is inversely proportional to the OD value.
-
-
Concentration Calculation:
-
Use the standard curve to determine the concentration of kynurenine and tryptophan in each sample.
-
Multiply the calculated concentrations by the dilution factor if the samples were diluted prior to the assay.
-
-
Kynurenine/Tryptophan Ratio Calculation:
-
Divide the final concentration of kynurenine by the final concentration of tryptophan for each sample to obtain the Kyn/Trp ratio.
-
The ratio is a unitless value.
-
Conclusion
The measurement of the kynurenine/tryptophan ratio is a robust method for assessing the in vivo activity of IDO1. The use of specific and sensitive ELISA kits provides a reliable and high-throughput platform for quantifying these analytes in various biological samples. The protocols outlined in these application notes serve as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of IDO1 inhibitors like this compound. By accurately determining the Kyn/Trp ratio, the pharmacodynamic effects of these inhibitors can be effectively evaluated, aiding in the advancement of novel immunotherapies.
References
- 1. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 4. Normative Data on Serum and Plasma Tryptophan and Kynurenine Concentrations from 8089 Individuals Across 120 Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibl-america.com [ibl-america.com]
- 7. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for K-2455 in a Co-culture of PBMCs and KATO-III Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of KHK2455, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in a co-culture system of human Peripheral Blood Mononuclear Cells (PBMCs) and the IDO1-expressing gastric cancer cell line, KATO-III.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[1][2] IDO1 catalyzes the degradation of the essential amino acid tryptophan into kynurenine (B1673888), leading to the suppression of effector T-cell function and the promotion of regulatory T-cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[1]
This compound is a novel, long-acting, and selective small-molecule inhibitor of IDO1.[1][2] Its unique mechanism of action involves competing with the heme moiety for binding to the IDO1 apoenzyme, which prevents the formation of an active enzyme complex and results in durable inhibition of the IDO1 pathway.[1] Preclinical studies have demonstrated that this compound can enhance the activity of other immunotherapeutic agents.[1]
A significant preclinical finding highlighted the efficacy of this compound in a co-culture of human PBMCs and IDO1-expressing KATO-III tumor cells. In this system, this compound, particularly in combination with the anti-CCR4 monoclonal antibody mogamulizumab, demonstrated an enhancement in T-cell proliferation and an increase in interferon-gamma (IFN-γ) levels.[1] This suggests that by blocking the immunosuppressive effects of IDO1, this compound can restore and potentiate anti-tumor immune responses.
Principle of the Assay
This co-culture system serves as an in vitro model to simulate the interaction between immune cells and tumor cells within the tumor microenvironment. KATO-III cells, which express IDO1, will catabolize tryptophan, creating an immunosuppressive environment that inhibits the proliferation and effector function of T-cells within the PBMC population. The introduction of this compound is expected to block this IDO1 activity, thereby restoring tryptophan levels and reducing kynurenine production. This reversal of immunosuppression should lead to increased T-cell proliferation and cytokine production (e.g., IFN-γ), which are key indicators of a restored anti-tumor immune response.
Data Presentation
Preclinical Data Summary: this compound in PBMC and KATO-III Co-culture
The following table summarizes the qualitative findings from preclinical studies investigating this compound in a co-culture of human PBMCs and IDO1-expressing KATO-III tumor cells.
| Treatment Group | T-Cell Proliferation | IFN-γ Levels | Reference |
| This compound alone | Enhanced | Increased | [1] |
| This compound + Mogamulizumab | Further Enhanced | Further Increased | [1] |
Note: Specific quantitative data from the preclinical study mentioned in the primary literature is not publicly available. The table reflects the reported qualitative enhancements.
Experimental Protocols
Protocol 1: Co-culture of PBMCs and KATO-III Cells to Evaluate the Effect of this compound
This protocol outlines the procedure for co-culturing human PBMCs with the KATO-III gastric cancer cell line to assess the immunomodulatory effects of this compound.
Materials:
-
KATO-III cells (ATCC® HTB-103™)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
This compound (research grade)
-
Mogamulizumab (optional, research grade)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Line Culture:
-
Culture KATO-III cells in RPMI-1640 medium supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a 37°C, 5% CO₂ incubator.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
Co-culture Setup:
-
Seed KATO-III cells into a 96-well flat-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the KATO-III cells to adhere.
-
After 24 hours, carefully remove the medium from the wells.
-
Add freshly isolated PBMCs to the wells containing KATO-III cells at an effector-to-target (E:T) ratio of 10:1 (i.e., 2 x 10⁵ PBMCs per well) in 200 µL of complete RPMI-1640 medium.
-
Prepare control wells with KATO-III cells alone and PBMCs alone.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute to working concentrations in complete RPMI-1640 medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Add this compound to the appropriate wells at various concentrations (e.g., a dose-response curve from 1 nM to 1 µM).
-
For combination studies, add mogamulizumab at a fixed concentration (e.g., 1 µg/mL).
-
Include a vehicle control group (medium with the same concentration of solvent as the this compound-treated wells).
-
-
Incubation:
-
Incubate the co-culture plate for 72-96 hours at 37°C, 5% CO₂.
-
-
Endpoint Analysis:
-
After the incubation period, proceed with assays to measure T-cell proliferation (Protocol 2) and IFN-γ production (Protocol 3).
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol describes how to measure T-cell proliferation within the co-culture using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD3, CD4, and CD8
-
Flow cytometer
Procedure:
-
CFSE Staining of PBMCs:
-
Prior to setting up the co-culture, resuspend freshly isolated PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium and proceed with the co-culture setup as described in Protocol 1.
-
-
Cell Harvesting and Staining:
-
At the end of the co-culture period, gently resuspend the cells in each well and transfer them to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD4, and CD8 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for flow cytometric analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Further gate on CD3+, CD4+, and CD8+ T-cell populations.
-
Analyze the CFSE fluorescence intensity within each T-cell subset. Proliferating cells will exhibit a sequential halving of CFSE fluorescence intensity with each cell division.
-
Quantify the percentage of proliferated cells by identifying the daughter cell generations with reduced CFSE fluorescence compared to the non-proliferating parent population (from control wells with PBMCs alone without stimulation).
-
Protocol 3: Measurement of IFN-γ Production by ELISA
This protocol details the quantification of IFN-γ in the co-culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IFN-γ ELISA kit
-
Microplate reader
Procedure:
-
Supernatant Collection:
-
At the end of the co-culture incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until use.
-
-
ELISA Assay:
-
Perform the human IFN-γ ELISA according to the manufacturer's instructions.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided IFN-γ standards.
-
Calculate the concentration of IFN-γ in each sample by interpolating from the standard curve.
-
Express the results as pg/mL or ng/mL of IFN-γ.
-
Visualizations
Signaling Pathway of IDO1 Inhibition by this compound
Caption: this compound inhibits IDO1, blocking tryptophan degradation and reversing T-cell suppression.
Experimental Workflow for Evaluating this compound
Caption: Workflow for this compound evaluation in a PBMC/KATO-III co-culture system.
Logical Relationship of this compound's Effect
Caption: this compound treatment leads to restored T-cell function by inhibiting IDO1.
References
Application Notes and Protocols for Assessing IFN-γ Levels in Response to KHK2455
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHK2455 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1][2] IDO1 is frequently overexpressed in the tumor microenvironment, where it suppresses the immune system by depleting tryptophan and producing kynurenine (B1673888), a metabolite that inhibits effector T-cell function.[1][2] By blocking IDO1, this compound aims to restore T-cell proliferation and activation, leading to an enhanced anti-tumor immune response.[1][2] A critical biomarker of this restored T-cell activity is the production of Interferon-gamma (IFN-γ), a pleiotropic cytokine with potent immunomodulatory effects. This document provides detailed protocols for assessing IFN-γ levels in response to this compound treatment in an in vitro setting.
Mechanism of Action: this compound and IFN-γ Production
This compound is a long-acting, selective IDO1 inhibitor that acts by competing with the heme moiety for binding to the IDO1 apoenzyme, thus preventing the formation of an active enzyme complex.[1][3] This durable inhibition of the IDO1 pathway leads to a decrease in kynurenine levels in the tumor microenvironment. The reduction in this immunosuppressive metabolite is hypothesized to restore the proliferation and activation of various immune cells, including T-lymphocytes. Activated T-cells, in turn, are major producers of IFN-γ. Therefore, measuring IFN-γ levels serves as a direct readout of the functional consequences of IDO1 inhibition by this compound. Preclinical studies have shown that this compound, particularly in combination with other immunotherapeutic agents like the anti-CCR4 monoclonal antibody mogamulizumab, enhances T-cell proliferation and increases IFN-γ levels in co-culture models of human peripheral blood mononuclear cells (PBMCs) and IDO1-expressing tumor cells.[3]
References
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation by KHK2455
For Researchers, Scientists, and Drug Development Professionals
Introduction
KHK2455 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1][2] IDO1 is frequently overexpressed in the tumor microenvironment, where it suppresses the anti-tumor immune response by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[1][2][3] This leads to T-cell anergy and apoptosis, and the promotion of regulatory T-cells (Tregs).[1][3] this compound, by inhibiting IDO1, aims to reverse this immunosuppression and restore T-cell-mediated anti-tumor immunity.[1][2] Preclinical and clinical studies have shown that this compound can enhance T-cell proliferation and activation.[1][4]
These application notes provide a detailed protocol for utilizing flow cytometry to assess the activation of T-cells following treatment with this compound. This powerful technique allows for the multi-parametric analysis of individual cells, providing crucial insights into the immunomodulatory effects of this compound.
Mechanism of Action of this compound on T-Cell Activation
Experimental Protocols
Objective:
To evaluate the effect of this compound on T-cell activation by measuring the expression of activation markers and intracellular cytokines using flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (various concentrations)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies (see Table 1 for a suggested panel)
Table 1: Suggested Flow Cytometry Panel for T-Cell Activation
| Marker | Fluorochrome | Cellular Target | Function |
| CD3 | PE-Cy7 | T-Cells | Lineage marker |
| CD4 | APC-H7 | Helper T-Cells | Lineage marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T-Cells | Lineage marker |
| CD69 | FITC | Activated T-Cells | Early activation marker |
| CD137 (4-1BB) | PE | Activated T-Cells | Co-stimulatory molecule |
| CD25 | BV421 | Activated T-Cells, Tregs | IL-2 receptor alpha chain |
| FoxP3 | Alexa Fluor 647 | Regulatory T-Cells | Lineage marker |
| IFN-γ | APC | Activated T-Cells | Pro-inflammatory cytokine |
| TNF-α | BV510 | Activated T-Cells | Pro-inflammatory cytokine |
| Live/Dead Stain | e.g., Zombie Aqua | Dead Cells | Viability marker |
Experimental Workflow:
Step-by-Step Protocol:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Plate 1 x 10^6 cells per well in a 96-well plate.
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
T-Cell Stimulation:
-
Add T-cell stimuli to the appropriate wells.[5] This can include:
-
Include an unstimulated control.
-
Incubate for the desired time period (e.g., 6-24 hours for early activation markers, 48-72 hours for proliferation).
-
-
Intracellular Cytokine Staining (if applicable):
-
For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the wells designated for intracellular cytokine analysis. This will cause cytokines to accumulate within the cells.
-
-
Staining:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Perform a live/dead stain according to the manufacturer's instructions.
-
Stain for surface markers (CD3, CD4, CD8, CD69, CD137, CD25) by incubating with the antibody cocktail in the dark for 20-30 minutes at 4°C.[6]
-
Wash the cells.
-
If performing intracellular staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular markers (FoxP3, IFN-γ, TNF-α) by incubating with the antibody cocktail in the permeabilization buffer in the dark for 30 minutes at 4°C.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Gate on live, single cells, and then identify CD4+ and CD8+ T-cell populations.
-
Within each T-cell subset, quantify the percentage of cells expressing activation markers and intracellular cytokines.
-
Data Presentation and Interpretation
The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 2: Example Data Table for T-Cell Activation Marker Expression
| Treatment | Concentration | % CD69+ of CD4+ T-Cells | % CD137+ of CD4+ T-Cells | % CD69+ of CD8+ T-Cells | % CD137+ of CD8+ T-Cells |
| Unstimulated | - | ||||
| Stimulated (Vehicle) | - | ||||
| Stimulated + this compound | 0.1 nM | ||||
| Stimulated + this compound | 1 nM | ||||
| Stimulated + this compound | 10 nM | ||||
| Stimulated + this compound | 100 nM |
Table 3: Example Data Table for Intracellular Cytokine Production
| Treatment | Concentration | % IFN-γ+ of CD4+ T-Cells | % TNF-α+ of CD4+ T-Cells | % IFN-γ+ of CD8+ T-Cells | % TNF-α+ of CD8+ T-Cells |
| Unstimulated | - | ||||
| Stimulated (Vehicle) | - | ||||
| Stimulated + this compound | 0.1 nM | ||||
| Stimulated + this compound | 1 nM | ||||
| Stimulated + this compound | 10 nM | ||||
| Stimulated + this compound | 100 nM |
An increase in the percentage of T-cells expressing activation markers and pro-inflammatory cytokines in the this compound-treated groups compared to the vehicle control would indicate a positive immunomodulatory effect of the compound.
Logical Relationship of the Study Design
Conclusion
This application note provides a comprehensive framework for assessing the impact of the IDO1 inhibitor this compound on T-cell activation using flow cytometry. The detailed protocols and suggested data presentation formats are designed to guide researchers in obtaining robust and reproducible results. By employing these methods, scientists can effectively characterize the immunomodulatory properties of this compound and other similar compounds, thereby accelerating the development of novel cancer immunotherapies.
References
- 1. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 4. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Technical Support Center: KHK2455 Clinical Trial
This technical support center provides essential information for researchers, scientists, and drug development professionals working with or interested in the KHK2455 clinical trial. It includes troubleshooting guides, frequently asked questions, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
Troubleshooting and FAQs
This section addresses potential issues and questions that may arise during the planning or execution of experiments related to the this compound clinical trial.
| Question | Answer |
| What were the most frequently observed adverse events in the this compound clinical trial? | The most common adverse events (AEs) reported in the first-in-human study of this compound in combination with mogamulizumab included maculopapular rash, thrush, dysphagia, thrombotic events, and tachycardia. However, these were not considered to be related to this compound itself. One case of Grade 3 rash was attributed to mogamulizumab.[1] |
| Were there any dose-limiting toxicities (DLTs) observed with this compound? | No DLTs were observed in the dose-escalation cohorts for this compound at doses of 0.3, 1, 3, and 10 mg once daily.[1] In a broader phase 1 study, one patient in the 100-mg cohort experienced grade 3 gastrointestinal necrosis as a serious adverse event related to this compound monotherapy.[2][3] |
| How can I troubleshoot high background noise in my kynurenine (B1673888)/tryptophan measurement assay? | High background in assays for kynurenine and tryptophan, whether by ELISA or mass spectrometry, can be due to several factors. Ensure proper sample preparation, including protein precipitation and removal of phospholipids. Use of an internal standard and creating a standard curve with a matrix similar to your samples can help correct for matrix effects. Additionally, ensure all reagents are fresh and properly stored, and that the microplate reader or mass spectrometer is calibrated correctly. |
| What are potential pitfalls when conducting ex vivo T-cell proliferation assays with patient samples? | A key challenge is the variability in patient peripheral blood mononuclear cell (PBMC) quality and viability. It is crucial to process blood samples promptly and handle PBMCs gently to maintain viability. The choice and concentration of stimulant (e.g., anti-CD3/CD28 antibodies, antigens) need to be optimized. Insufficient washing of cells after staining with proliferation dyes like CFSE can also lead to high background fluorescence. |
| My IFN-γ ELISA results are inconsistent. What should I check? | Inconsistent IFN-γ ELISA results can stem from several sources. Verify the correct storage and handling of the kit reagents, especially the standard, to prevent degradation. Ensure accurate pipetting and thorough washing between steps to remove unbound reagents. Check for bubbles in wells before reading the plate, as they can interfere with absorbance measurements. Running duplicates or triplicates of samples and standards is highly recommended to assess variability. |
| How was the starting dose of this compound in the clinical trial determined? | The selection of this compound doses for the clinical trial was based on nonclinical data from studies in mice and cynomolgus monkeys. |
Adverse Events Data
The following table summarizes the treatment-emergent adverse events (TEAEs) observed in the this compound clinical trial.
| Adverse Event Category | This compound + Mogamulizumab | Notes |
| Most Frequent AEs (≥5%) | Maculopapular rash, thrush, dysphagia, thrombotic event, tachycardia | Not considered related to this compound.[1] |
| Serious this compound-related TEAEs | Gastrointestinal necrosis (monotherapy), Nausea and drug eruption (combination therapy) | One patient experienced Grade 3 gastrointestinal necrosis.[2][4] |
| Mogamulizumab-related AEs | Grade 3 Rash | Considered related to mogamulizumab, but not a DLT.[1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the this compound clinical trial.
Measurement of Plasma Kynurenine and Tryptophan Levels
Principle: The ratio of kynurenine (Kyn) to tryptophan (Trp) in plasma is a key pharmacodynamic biomarker for the activity of the IDO1 enzyme. A decrease in this ratio indicates inhibition of IDO1. This measurement is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology (based on LC-MS/MS):
-
Sample Preparation: Plasma samples are first treated to precipitate proteins, often using a solvent like methanol. An internal standard (e.g., a deuterated version of Kyn or Trp) is added to each sample to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system. The Kyn and Trp are separated from other plasma components on a chromatography column.
-
Mass Spectrometry Detection: The separated analytes are then introduced into a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratios of Kyn, Trp, and the internal standard for accurate quantification.
-
Data Analysis: The concentrations of Kyn and Trp are determined by comparing their peak areas to those of the internal standard and a standard curve generated from samples with known concentrations. The Kyn/Trp ratio is then calculated.
Ex Vivo Kynurenine Production Assay
Principle: This assay assesses the ability of this compound to inhibit IDO1 activity in a more biologically relevant ex vivo setting. Patient blood samples are stimulated to induce IDO1 expression and activity, and the production of kynurenine is measured.
Methodology:
-
Cell Culture: Whole blood or isolated PBMCs are cultured in the presence of an IDO1 inducer, such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for IDO1 expression and the conversion of tryptophan to kynurenine.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using a validated method, such as LC-MS/MS or ELISA, as described above. A reduction in kynurenine production in the presence of this compound indicates target engagement and inhibition.
Ex Vivo T-Cell Proliferation Assay
Principle: This assay evaluates the functional consequence of IDO1 inhibition on T-cell responses. T-cell proliferation is expected to be enhanced when the immunosuppressive effects of kynurenine are blocked by this compound.
Methodology:
-
Cell Isolation and Labeling: PBMCs are isolated from patient blood. The T-cells within the PBMC population are then labeled with a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation: The labeled cells are cultured and stimulated with T-cell activators, such as anti-CD3 and anti-CD28 antibodies, in the presence or absence of this compound.
-
Incubation: The cells are incubated for several days (typically 3-5 days) to allow for cell division. With each cell division, the CFSE dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity.
-
Flow Cytometry Analysis: The fluorescence intensity of the T-cells is analyzed by flow cytometry. A decrease in fluorescence intensity indicates cell proliferation. The degree of proliferation can be quantified by analyzing the different generations of dividing cells.
Interferon-Gamma (IFN-γ) Measurement
Principle: IFN-γ is a key pro-inflammatory cytokine produced by activated T-cells. Measuring IFN-γ levels can provide another readout of T-cell activation. In the context of the this compound trial, enhanced T-cell activity due to IDO1 inhibition could lead to increased IFN-γ production.
Methodology (ELISA):
-
Coating: A 96-well microplate is coated with a capture antibody specific for human IFN-γ.
-
Sample Addition: Cell culture supernatants or plasma samples, along with a series of IFN-γ standards, are added to the wells. Any IFN-γ present in the samples will bind to the capture antibody.
-
Detection: A biotinylated detection antibody, also specific for IFN-γ, is added. This is followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Reaction: A substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is proportional to the amount of IFN-γ in the sample.
-
Measurement: The reaction is stopped, and the absorbance of each well is measured using a microplate reader. The concentration of IFN-γ in the samples is determined by comparing their absorbance to the standard curve.
Visualizations
IDO1 Signaling Pathway
Caption: IDO1 pathway and this compound mechanism of action.
This compound Clinical Trial Workflow (NCT02867007)
Caption: Workflow of the this compound Phase 1 clinical trial.
References
- 1. The impact of ex vivo clinical grade activation protocols on human T cell phenotype and function for the generation of genetically modified cells for adoptive cell transfer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing Gastrointestinal Necrosis with KHK2455
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the management of gastrointestinal (GI) adverse events, specifically gastrointestinal necrosis, observed in relation to the investigational IDO1 inhibitor, KHK2455.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, selective, and long-acting small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway.[4] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming suppresses the function of effector T cells and promotes the activity of regulatory T cells, thereby creating an immunosuppressive environment that allows tumors to evade immune destruction. This compound is designed to reverse this immunosuppression by blocking IDO1 activity, thus restoring T-cell function and enhancing anti-tumor immunity.[4]
Q2: Has gastrointestinal necrosis been observed in clinical trials with this compound?
A2: Yes, a case of Grade 3 gastrointestinal necrosis was reported in a first-in-human Phase 1 clinical trial (NCT02867007).[5][6] This adverse event occurred in a patient with lower esophageal cancer who was receiving this compound as a monotherapy at a dose of 100 mg once daily.[5][6]
Q3: What is the potential mechanism behind this compound-induced gastrointestinal necrosis?
A3: The precise mechanism for this compound-induced gastrointestinal necrosis has not been fully elucidated. However, potential mechanisms could be multifactorial. IDO1 plays a role in maintaining immune homeostasis in the gut.[4] Inhibition of IDO1 could potentially disrupt this balance, leading to an exaggerated inflammatory response and subsequent tissue damage. While preclinical studies have been conducted, detailed findings regarding gastrointestinal safety are not publicly available.[7][8] Further non-clinical and mechanistic studies are required to fully understand this adverse effect.
Q4: What are the general recommendations for managing immunotherapy-related gastrointestinal toxicities?
A4: Management of immunotherapy-related gastrointestinal adverse events typically depends on the severity (grade) of the symptoms. For mild to moderate toxicities, supportive care, including anti-diarrheal agents and fluid and electrolyte replacement, may be sufficient. For more severe cases, systemic corticosteroids are the mainstay of treatment. In cases that are refractory to corticosteroids, other immunosuppressive agents such as infliximab (B1170848) may be considered. It is crucial to have a high index of suspicion and to intervene early to prevent complications such as perforation.
Troubleshooting Guides
This section provides guidance for researchers encountering gastrointestinal-related issues during preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected cell death or barrier dysfunction in in vitro intestinal models (e.g., Caco-2, intestinal organoids). | 1. Direct cytotoxicity of this compound at high concentrations. 2. Off-target effects of the compound. 3. Disruption of essential metabolic pathways in intestinal cells due to IDO1 inhibition. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Use lower, more physiologically relevant concentrations of this compound. 3. Assess the expression of off-target receptors and enzymes in your cell model. 4. Supplement cell culture media with tryptophan and kynurenine pathway metabolites to assess if the toxicity is mechanism-based. 5. Evaluate markers of apoptosis and necrosis (e.g., caspase activity, LDH release). |
| Weight loss, diarrhea, or signs of intestinal distress in animal models. | 1. On-target effect of IDO1 inhibition leading to immune dysregulation in the gut. 2. Off-target gastrointestinal toxicity. 3. Alteration of the gut microbiome. | 1. Reduce the dose of this compound. 2. Perform regular clinical monitoring of the animals (body weight, fecal consistency, behavior). 3. At study termination, perform gross necropsy and histopathological analysis of the entire gastrointestinal tract. 4. Analyze plasma levels of inflammatory cytokines. 5. Consider co-housing with control animals to normalize the gut microbiome or perform microbiome analysis. |
| Histopathological evidence of intestinal inflammation, ulceration, or necrosis in animal models. | 1. Severe on-target or off-target toxicity of this compound. 2. Exacerbation of underlying subclinical intestinal inflammation. | 1. Immediately discontinue dosing in the affected cohort. 2. Euthanize animals with severe clinical signs for humane reasons and perform a thorough pathological examination. 3. Collect tissue samples for detailed histopathological and immunohistochemical analysis to characterize the nature of the inflammation and cell death. 4. Consider using a different animal strain or species that may be less susceptible. 5. If feasible, analyze the expression of IDO1 and related pathway components in the gastrointestinal tissue of the animal model. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate and manage potential this compound-induced gastrointestinal toxicity.
Protocol 1: In Vitro Assessment of this compound-Induced Intestinal Epithelial Toxicity Using Human Intestinal Organoids
This protocol outlines the use of 3D human intestinal organoids to model the potential toxicity of this compound on the intestinal epithelium.[9][10][11][12][13]
1. Materials and Reagents:
-
Human intestinal organoids (from commercial sources or established from patient biopsies)
-
IntestiCult™ Organoid Growth Medium (or equivalent)
-
Matrigel® or other suitable extracellular matrix
-
This compound (with a well-documented certificate of analysis)
-
Cell viability assay (e.g., CellTiter-Glo® 3D)
-
Cytotoxicity assay (e.g., LDH release assay)
-
TEER (Transepithelial Electrical Resistance) measurement system (for 2D monolayer cultures derived from organoids)
-
Reagents for immunofluorescence staining (antibodies against markers of intestinal cell types, apoptosis, and proliferation)
-
Reagents for RNA extraction and qRT-PCR
2. Experimental Workflow:
Caption: Workflow for assessing this compound toxicity in intestinal organoids.
3. Data Analysis and Interpretation:
-
Cell Viability and Cytotoxicity: A dose-dependent decrease in viability or increase in cytotoxicity would suggest a direct toxic effect of this compound.
-
Barrier Function: A decrease in TEER in 2D monolayer cultures would indicate a disruption of the intestinal epithelial barrier.
-
Immunofluorescence: Staining for markers like cleaved caspase-3 (apoptosis), Ki67 (proliferation), and MUC2 (goblet cells) can provide insights into the specific cellular processes affected by this compound.
-
Gene Expression: Analysis of genes related to inflammation (e.g., TNF-α, IL-6), oxidative stress, and apoptosis can help elucidate the molecular mechanisms of toxicity.
Protocol 2: In Vivo Assessment of this compound-Induced Gastrointestinal Toxicity in a Zebrafish Larvae Model
The zebrafish model offers a rapid, medium-throughput in vivo system to assess gastrointestinal toxicity.[14][15][16]
1. Materials and Reagents:
-
Wild-type zebrafish embryos
-
This compound
-
Microscope with imaging capabilities
-
Reagents for whole-mount immunostaining and in situ hybridization
-
Reagents for assessing intestinal motility (e.g., fluorescent beads)
2. Experimental Workflow:
Caption: Workflow for assessing this compound GI toxicity in zebrafish larvae.
3. Data Analysis and Interpretation:
-
Morphological Changes: Look for signs of intestinal edema, cell sloughing, or changes in gut morphology.
-
Intestinal Motility: A delay in the transit of fluorescent beads through the gut can indicate impaired intestinal function.
-
Histology and Molecular Markers: Histological sections can reveal signs of necrosis, inflammation, and apoptosis. Staining for specific markers can confirm and quantify these observations.
Signaling Pathways
The following diagram illustrates the IDO1 signaling pathway and the proposed mechanism of action of this compound.
Caption: IDO1 pathway and the mechanism of action of this compound.
Data Presentation
The following table summarizes the key information regarding the reported case of gastrointestinal necrosis with this compound.
| Parameter | Description | Reference |
| Drug | This compound | [5][6] |
| Adverse Event | Grade 3 Gastrointestinal Necrosis | [5][6] |
| Clinical Trial | NCT02867007 | [5][6] |
| Patient Population | Patient with lower esophageal cancer | [5][6] |
| Treatment Regimen | This compound Monotherapy | [5][6] |
| Dose | 100 mg once daily | [5][6] |
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Role of indoleamine 2,3-dioxygenase in pathology of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The differentiation state of small intestinal organoid models influences prediction of drug-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Gastrointestinal tract organoids as novel tools in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ww2.scienceexchange.com [ww2.scienceexchange.com]
- 13. Gastrointestinal Toxicity Evaluation by Intestinal Organoid Model - Creative Biolabs [creative-biolabs.com]
- 14. Development of an alternative zebrafish model for drug-induced intestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mitigating drug eruption side effects of KHK2455
Technical Support Center: KHK2455
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for identifying and mitigating the side effects of drug eruptions associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the drug eruption observed with this compound?
A1: this compound has been associated with a delayed-type hypersensitivity reaction, typically presenting as a maculopapular exanthema (MPE). This is a non-immediate skin reaction that can appear several days after the initiation of treatment. The rash is characterized by erythematous macules and papules, which may become confluent.
Q2: What is the suspected mechanism behind this compound-induced drug eruption?
A2: The leading hypothesis is the "hapten concept." this compound, or one of its reactive metabolites, is believed to act as a hapten, covalently binding to endogenous proteins. These modified proteins are then processed by antigen-presenting cells (APCs), such as Langerhans cells in the skin. The resulting hapten-peptide complexes are presented via the Major Histocompatibility Complex (MHC) to naive T-cells, leading to their activation, proliferation, and the subsequent inflammatory cascade that manifests as a skin eruption.
Q3: How can we differentiate this compound-induced MPE from other skin conditions in pre-clinical models?
A3: Differentiation can be achieved through a combination of careful observation and specific laboratory tests. Key differentiators include the timing of onset post-administration, the morphology of the rash, and its distribution. Histopathological examination of skin biopsies is the gold standard, typically revealing perivascular and interstitial infiltration of lymphocytes and eosinophils. Immunohistochemical staining can further characterize the infiltrating immune cell populations.
Q4: Are there any known biomarkers to predict or monitor the severity of this compound-induced eruptions?
A4: Research is ongoing. Preliminary studies suggest that elevated levels of certain cytokines, such as IL-5 and IFN-γ, and chemokines like CXCL10, may correlate with the onset and severity of the eruption. Monitoring these markers in plasma or via in-vitro assays using subject-derived immune cells may offer a predictive or pharmacodynamic biomarker strategy.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Higher-than-expected incidence of skin rash in an in-vivo study. | Dose/Exposure Level: The reaction may be dose-dependent. | Review the dosing regimen and plasma exposure levels. Consider conducting a dose-ranging study to identify a therapeutic window with a more acceptable safety margin. |
| Vehicle/Formulation: An excipient in the formulation may be contributing to or exacerbating the immune response. | Conduct a vehicle-only control study. Test alternative formulations with different excipients. | |
| Model-Specific Sensitivity: The chosen animal model may have a genetic predisposition leading to hypersensitivity. | Review the literature for known immunological sensitivities of the specific strain. Consider using an alternative animal model for confirmatory studies. | |
| Difficulty in confirming this compound as the causative agent. | Confounding Factors: Other experimental variables or concomitant medications may be responsible. | Isolate variables by conducting a controlled study with this compound as the sole new agent. Perform a de-challenge/re-challenge study if ethically permissible and scientifically sound for the model. |
| Lack of Specific Assays: Standard toxicity panels may not be sensitive enough to detect the specific immune mechanism. | Implement specialized immunological assays such as the Lymphocyte Transformation Test (LTT) or cytokine release assays using subject-derived cells. (See Experimental Protocols). |
Quantitative Data Summary
The following table summarizes the incidence of maculopapular exanthema (MPE) observed in a hypothetical 28-day toxicology study in a relevant non-human primate model.
| Dose Group | Dose Level (mg/kg/day) | Number of Subjects (N) | Subjects with MPE (%) | Mean Day of Onset | Severity (Mild/Moderate) |
| Control | 0 (Vehicle) | 6 | 0 (0%) | N/A | N/A |
| Low Dose | 10 | 6 | 1 (16.7%) | 14 | 1 / 0 |
| Mid Dose | 30 | 6 | 3 (50.0%) | 11 | 2 / 1 |
| High Dose | 100 | 6 | 5 (83.3%) | 8 | 1 / 4 |
Visualizations and Diagrams
Caption: Hypothetical mechanism of this compound-induced drug eruption via the hapten hypothesis.
Technical Support Center: Overcoming Resistance to KHK2455 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the IDO1 inhibitor, KHK2455.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is an enzyme that plays a critical role in tumor immune evasion by catalyzing the breakdown of the essential amino acid tryptophan into kynurenine (B1673888).[3][4] This depletion of tryptophan and accumulation of kynurenine suppresses the function of effector T cells and promotes the activity of regulatory T cells, creating an immunosuppressive tumor microenvironment.[3][5] this compound acts by competing with heme for binding to the IDO1 apoenzyme, which prevents the formation of the active enzyme complex and leads to a sustained inhibition of the IDO1 pathway.[6][7][8]
Q2: My tumor cells show intrinsic resistance to this compound. What are the possible reasons?
Intrinsic resistance to this compound, and IDO1 inhibitors in general, can be attributed to several factors:
-
Low or absent IDO1 expression: Not all tumors express high levels of IDO1. The efficacy of this compound is dependent on the presence of its target.
-
IDO1-independent immunosuppressive mechanisms: The tumor microenvironment is complex, with multiple pathways contributing to immune suppression.[9][10] The presence of other immunosuppressive factors may limit the efficacy of IDO1 inhibition alone.
-
Non-enzymatic functions of IDO1: Emerging evidence suggests that IDO1 may have non-catalytic roles in immune suppression that are not affected by enzymatic inhibitors like this compound.[11][12][13]
Q3: My tumor cells developed acquired resistance to this compound after initial treatment. What are the potential mechanisms?
Acquired resistance to IDO1 inhibitors is an area of active research. Based on studies with other IDO1 inhibitors like epacadostat, potential mechanisms include:
-
Activation of alternative tryptophan catabolism pathways: Tumor cells may adapt to IDO1 inhibition by upregulating other enzymes that can metabolize tryptophan, such as tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase 2 (IDO2).[1][14][15][16][17] However, some studies suggest that tumors might utilize entirely different metabolic shunts to bypass IDO1 blockade.[1]
-
Upregulation of NAD+ synthesis and adenosine (B11128) signaling: In response to altered tryptophan metabolism, tumor cells may increase the production of NAD+.[1] Excess NAD+ can be converted to adenosine, which has potent immunosuppressive effects on CD8+ T cells, thereby creating a new resistance pathway.[1]
Q4: How can I overcome resistance to this compound in my experiments?
Several strategies can be explored to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other immunotherapeutic agents can target multiple immunosuppressive pathways simultaneously. This compound has been clinically evaluated in combination with the anti-CCR4 monoclonal antibody mogamulizumab and the PD-L1 inhibitor avelumab.[6][7][8][18][19] Preclinical studies have also shown synergy with CTLA-4 blockers and radiotherapy.[9]
-
Targeting Downstream Pathways: If resistance is mediated by increased NAD+ and adenosine signaling, combining this compound with inhibitors of adenosine receptors (e.g., A2a and A2b receptor antagonists) could be a viable strategy.[1]
-
Dual Inhibition of IDO1 and TDO: For tumors that upregulate TDO upon IDO1 inhibition, a dual inhibitor targeting both enzymes might be more effective.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| No significant decrease in kynurenine levels after this compound treatment. | 1. Low or no IDO1 expression in the experimental model.2. Insufficient drug concentration or exposure time.3. Upregulation of alternative tryptophan catabolism pathways (e.g., TDO). | 1. Confirm IDO1 expression in your cell line or tumor model by Western blot or qPCR.2. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time.3. Measure TDO expression and activity. Consider using a dual IDO1/TDO inhibitor. |
| Inhibition of kynurenine production does not lead to enhanced T-cell activation or anti-tumor effect. | 1. Presence of other dominant immunosuppressive mechanisms.2. Non-enzymatic functions of IDO1 are mediating immune suppression.3. Development of resistance through the NAD+/adenosine pathway. | 1. Profile the tumor microenvironment for other immunosuppressive factors (e.g., PD-L1, TGF-β, IL-10). Consider combination therapies.2. Investigate non-enzymatic IDO1 signaling pathways.3. Measure extracellular adenosine levels and the expression of adenosine receptors on T cells. Test the combination of this compound with adenosine receptor antagonists. |
| Variability in response to this compound across different experimental replicates. | 1. Heterogeneity in IDO1 expression within the cell population or tumor.2. Inconsistent drug preparation or administration. | 1. Perform single-cell analysis or immunohistochemistry to assess IDO1 expression heterogeneity.2. Ensure consistent and accurate preparation and delivery of this compound for all experiments. |
Experimental Protocols
Western Blot for IDO1 Expression
Objective: To determine the protein level of IDO1 in tumor cells.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against IDO1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Kynurenine Measurement Assay
Objective: To quantify the concentration of kynurenine in cell culture supernatant or plasma.
Methodology:
-
Sample Preparation: Collect cell culture supernatant or plasma samples.
-
Deproteinization: Precipitate proteins by adding trichloroacetic acid (TCA) to the samples. Centrifuge to pellet the precipitated protein.
-
Colorimetric Reaction: Mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Measurement: Measure the absorbance at 490 nm using a spectrophotometer.
-
Quantification: Determine kynurenine concentration by comparing the absorbance to a standard curve generated with known concentrations of kynurenine.
T-cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation in the presence of tumor cells.
Methodology:
-
Co-culture Setup: Co-culture tumor cells with isolated T cells (e.g., from PBMCs) at an appropriate ratio.
-
Treatment: Treat the co-culture with this compound at various concentrations.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), measure T-cell proliferation using one of the following methods:
-
CFSE Staining: Label T cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry.
-
BrdU Incorporation: Add BrdU to the culture and measure its incorporation into newly synthesized DNA using an ELISA-based assay.
-
[³H]-thymidine Incorporation: Add [³H]-thymidine to the culture and measure its incorporation by scintillation counting.
-
Visualizations
Caption: Mechanism of action of this compound as an IDO1 inhibitor.
Caption: Potential mechanisms of resistance to this compound therapy.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 5. amsbio.com [amsbio.com]
- 6. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 12. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
- 19. researchgate.net [researchgate.net]
KHK2455 Technical Support Center: Troubleshooting Enzymatic and Cellular Assay Discrepancies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering discrepancies between enzymatic and cellular assays for the IDO1 inhibitor, KHK2455.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in the IC50 value of this compound between our in-house enzymatic assay and our cell-based assay?
A1: Discrepancies between enzymatic and cellular assay results for IDO1 inhibitors like this compound are a known challenge.[1] Several factors can contribute to this, including:
-
Different Reducing Environments: Standard enzymatic assays often utilize artificial reducing agents such as ascorbic acid and methylene (B1212753) blue to maintain the active ferrous state of the IDO1 enzyme's heme iron.[1] In contrast, cellular assays depend on physiological reductants like cytochrome b5 and cytochrome P450 reductase.[1] The activity of a compound can differ in these distinct environments.
-
Enzyme Conformation (Apo- vs. Holo-form): this compound is known to inhibit the IDO1 apo-enzyme (the enzyme without its heme cofactor), preventing the formation of the active holo-enzyme.[2][3] In a purified enzymatic assay, the majority of the enzyme may already be in the active holo-form, making it appear as if this compound is less potent. In a cellular context, the dynamic equilibrium between the apo- and holo-forms allows this compound to effectively trap the enzyme in its inactive state.
-
Cellular Factors: A variety of cellular processes can influence a compound's apparent activity. These include cell permeability, active efflux of the compound, off-target effects, and general cytotoxicity.[1][4] It is crucial to assess cell viability in parallel with inhibitor activity to exclude cytotoxicity-related artifacts.[4]
Q2: Our cellular assay shows lower than expected potency for this compound. What are some potential causes?
A2: If this compound appears less potent in your cellular assay, consider the following:
-
Insufficient IDO1 Expression: The expression of IDO1 in many cancer cell lines is induced by interferon-gamma (IFN-γ).[4][5] Ensure that you are using an adequate concentration of IFN-γ and incubating for a sufficient duration to achieve robust IDO1 expression.
-
Sub-optimal Assay Conditions: Factors such as cell density, substrate (L-tryptophan) concentration, and incubation time can all impact the assay window and the apparent inhibitor potency.
-
Compound Stability and Solubility: Verify the stability and solubility of this compound in your cell culture medium. Precipitation or degradation of the compound will lead to an underestimation of its potency.
Q3: Can the mechanism of action of this compound explain the observed discrepancies?
A3: Yes, the unique mechanism of this compound is a key factor. Unlike inhibitors that bind to the active holo-enzyme, this compound competes with heme for binding to the apo-IDO1 enzyme.[2] This prevents the formation of the active enzyme complex, leading to durable inhibition.[2] In an enzymatic assay with pre-formed holo-enzyme, the inhibitory effect might be less pronounced or require longer pre-incubation times to observe its full effect.
Troubleshooting Guides
Discrepancy: Higher IC50 in Enzymatic Assay vs. Cellular Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Predominance of Holo-IDO1 in Enzymatic Assay | Pre-incubate the recombinant IDO1 enzyme with this compound at 37°C before adding the substrate. This allows time for heme dissociation and for this compound to bind to the apo-enzyme. | A lower, more cell-congruent IC50 value should be observed as the inhibitor has the opportunity to bind to its target apo-enzyme form. |
| Inappropriate Reducing Environment | If possible, try an enzymatic assay system that utilizes a more physiological reducing system, such as one incorporating cytochrome P450 reductase and cytochrome b5. | This may provide a more accurate in vitro measure of potency that better reflects the cellular environment. |
Discrepancy: Lower than Expected Potency in Cellular Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low IDO1 Expression | Optimize the IFN-γ concentration and stimulation time for your chosen cell line. Confirm IDO1 expression by Western blot or qPCR. | Increased IDO1 expression will lead to a larger assay window and a more accurate determination of inhibitor potency. |
| Cell Viability Issues | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your IDO1 inhibition assay using the same compound concentrations and incubation times. | This will help to distinguish true IDO1 inhibition from a reduction in kynurenine (B1673888) production due to cell death. |
| Compound Permeability/Efflux | Consider using cell lines with known differences in drug transporter expression or using transporter inhibitors to assess if active efflux is a contributing factor. | An increase in potency in the presence of an efflux pump inhibitor would suggest that cellular transport is limiting the compound's effectiveness. |
Quantitative Data Summary
| Assay Type | Compound | Parameter | Value | Reference |
| Enzymatic Assay | This compound | IC50 | 14 nmol/L | [2] |
| Ex vivo Stimulation Assay | This compound | % Inhibition | >95% at 10 mg | [3] |
Experimental Protocols
Protocol 1: Recombinant IDO1 Enzymatic Assay
-
Reagents:
-
Recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Cofactors: 20 mM Ascorbic Acid, 10 µM Methylene Blue
-
Substrate: 400 µM L-Tryptophan
-
This compound stock solution (in DMSO)
-
30% (w/v) Trichloroacetic Acid (TCA)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the recombinant IDO1 enzyme to the assay buffer containing the cofactors.
-
Add the this compound dilutions to the enzyme mixture and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration, typically by HPLC or a colorimetric method using Ehrlich's reagent.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
-
Reagents & Materials:
-
IDO1-inducible cell line (e.g., HeLa, SKOV-3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human Interferon-gamma (IFN-γ)
-
This compound stock solution (in DMSO)
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ (e.g., 10 ng/mL) for 24-48 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFN-γ-containing medium and replace it with the medium containing the this compound dilutions.
-
Incubate for the desired time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant as described in the enzymatic assay protocol.
-
In a parallel plate, assess cell viability using a standard method (e.g., MTT assay).
-
Visualizations
Caption: this compound inhibits IDO1 by binding to the apo-enzyme, preventing holo-enzyme formation.
References
- 1. benchchem.com [benchchem.com]
- 2. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing KHK2455 Dosage in Preclinical Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of KHK2455 in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, long-acting, and selective small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, which is implicated in tumor immune evasion.[1] The mechanism of action for this compound is unique in that it competes with the heme cofactor for binding to the IDO1 apoenzyme, preventing the formation of the active enzyme complex and leading to sustained inhibition of the IDO1 pathway.[1] This inhibition reduces the breakdown of tryptophan into kynurenine, thereby disrupting the immunosuppressive tumor microenvironment and promoting an anti-tumor immune response.[1]
Q2: What is the in vitro potency of this compound?
A2: this compound has demonstrated potent and selective inhibition of IDO1 in preclinical studies.
| Parameter | Value | Enzyme Selectivity |
| IC50 | 14 nmol/L | Did not inhibit indoleamine 2,3-dioxygenase 2 (IDO2) or tryptophan 2,3-dioxygenase (TDO) at concentrations up to 10,000 nmol/L.[2] |
Q3: What doses of this compound were used in the first-in-human clinical trial, and how were they determined?
A3: The first-in-human Phase 1 clinical trial (NCT02867007) evaluated oral doses of this compound at 0.3, 1, 3, 10, 30, and 100 mg once daily, both as a monotherapy and in combination with mogamulizumab.[2][3][4] The selection of these doses was based on nonclinical data from studies in mice and cynomolgus monkeys.[2] While the specific preclinical dosing and safety data are not publicly available, this approach is standard in drug development to establish a safe starting dose and subsequent dose-escalation steps in humans.
Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?
A4: The primary pharmacodynamic (PD) biomarker for assessing the in vivo activity of IDO1 inhibitors like this compound is the reduction of kynurenine levels in plasma and the tumor microenvironment.[1] This is often expressed as the ratio of kynurenine to tryptophan (Kyn/Trp).[3] In a Phase 1 clinical study, this compound demonstrated a dose-dependent suppression of IDO1 activity, with ex vivo kynurenine production being inhibited by over 95% at doses of 10 mg and higher.[3]
Troubleshooting Guide
Issue 1: Difficulty in observing a significant reduction in kynurenine levels in in vivo models.
-
Possible Cause 1: Suboptimal Dosage. The dose of this compound may be insufficient to achieve adequate target engagement in the specific animal model being used.
-
Troubleshooting Step: Conduct a dose-range finding study to establish the relationship between the this compound dose and the extent of kynurenine reduction. Measure plasma and intratumoral kynurenine and tryptophan levels at various time points after administration.
-
-
Possible Cause 2: Inappropriate Animal Model. The chosen animal model may not have a sufficiently activated IDO1 pathway to observe a significant effect of the inhibitor.
-
Troubleshooting Step: Consider using models with known IDO1 pathway activation, such as those involving stimulation with lipopolysaccharide (LPS) or tumor models known to have high IDO1 expression.
-
-
Possible Cause 3: Pharmacokinetic Issues. The formulation or route of administration may lead to poor bioavailability and insufficient drug exposure.
-
Troubleshooting Step: Perform pharmacokinetic studies to determine the plasma and tissue concentrations of this compound after administration. Ensure the formulation is appropriate for the chosen route of administration.
-
Issue 2: Unexpected toxicity or adverse effects in animal studies.
-
Possible Cause 1: Dose is too high. The administered dose may exceed the maximum tolerated dose (MTD) in the specific animal species.
-
Troubleshooting Step: Conduct a formal toxicology study to determine the No Observed Adverse Effect Level (NOAEL) and the MTD. These studies are typically performed under Good Laboratory Practice (GLP) conditions.
-
-
Possible Cause 2: Off-target effects. Although this compound is highly selective for IDO1, off-target effects at high concentrations cannot be entirely ruled out.
-
Troubleshooting Step: If unexpected toxicities are observed, further in vitro profiling against a panel of other enzymes and receptors may be warranted.
-
-
Possible Cause 3: Species-specific metabolism. The metabolic profile of this compound may differ between species, leading to the formation of toxic metabolites in the test species but not in others.
-
Troubleshooting Step: Investigate the metabolic profile of this compound in the relevant preclinical species and compare it to human metabolism data as it becomes available.
-
Experimental Protocols & Methodologies
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol provides a general method for determining the in vitro potency of this compound in a cellular context.
-
Cell Culture: Use a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells).
-
IDO1 Induction: Plate the cells and allow them to adhere. Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.[5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound.[5]
-
Kynurenine Measurement: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.[5] Measure the concentration of kynurenine in the supernatant, often using a colorimetric assay or LC-MS.
-
Data Analysis: Calculate the percentage of inhibition of kynurenine production for each this compound concentration relative to a vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
In Vivo Target Engagement and Efficacy Study
This protocol outlines a general workflow for assessing the in vivo activity of this compound in a murine tumor model.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) for syngeneic tumor models.
-
Tumor Implantation: Subcutaneously implant a murine tumor cell line known to be responsive to immune checkpoint modulation.
-
Dosing: Once tumors are established, randomize mice into treatment groups. Administer this compound orally at various dose levels. Include a vehicle control group.
-
Pharmacodynamic Analysis: At selected time points after dosing, collect blood samples to measure plasma kynurenine and tryptophan levels. At the end of the study, tumors can be harvested to measure intratumoral kynurenine and tryptophan concentrations.
-
Efficacy Assessment: Monitor tumor growth over time. At the end of the study, euthanize the animals and weigh the tumors.
-
Immune Cell Analysis: Tumors and spleens can be harvested and processed for flow cytometry to analyze the frequency and activation state of various immune cell populations, such as CD8+ T cells and regulatory T cells (Tregs).
Visualizations
Caption: Mechanism of action of this compound in inhibiting the IDO1 pathway.
Caption: Workflow for preclinical to clinical dosage optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
KHK2455 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the potential off-target effects of KHK2455, a selective Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the IDO1 enzyme.[1][2] Its mechanism of action involves competing with the heme cofactor for binding to the IDO1 apoenzyme.[1][3] This prevents the formation of the active holoenzyme, thereby blocking the catalytic conversion of tryptophan to kynurenine (B1673888).[1]
Q2: What are the known or suspected off-target effects of this compound?
A2: As of the latest available data, specific off-target interactions for this compound have not been extensively published. However, clinical trials have reported several treatment-emergent adverse events (TEAEs) that could potentially be linked to off-target effects. These include gastrointestinal necrosis, nausea, and drug eruption.[3][4] It is important to note that a direct causal link between these adverse events and specific off-target interactions has not been definitively established.
Q3: Could off-target effects of this compound be related to its heme-competitive binding mechanism?
A3: This is a plausible hypothesis. Since this compound functions by competing with heme, it is conceivable that it could interact with other heme-containing proteins (hemoproteins) in the cell. Such interactions could modulate the activity of various signaling pathways involved in processes like inflammation, oxidative stress, and cellular metabolism, potentially leading to off-target effects. Further investigation is required to explore this possibility.
Q4: What signaling pathways might be affected by off-target interactions of IDO1 inhibitors?
A4: While this compound is not a tryptophan analog, related studies on other IDO1 inhibitors suggest that off-target effects could involve the modulation of key signaling pathways. For instance, some tryptophan-mimetic IDO1 inhibitors have been shown to activate the mammalian target of rapamycin (B549165) (mTOR) and the aryl hydrocarbon receptor (AhR) signaling pathways.[5][6] Given the central role of heme in cellular metabolism and signaling, off-target interactions of a heme-competitive inhibitor like this compound could potentially impact a broader range of pathways.
Q5: How can I experimentally investigate the potential off-target effects of this compound in my research?
A5: A multi-pronged experimental approach is recommended to comprehensively assess the off-target profile of this compound. Key techniques include:
-
Kinome Profiling: To assess the selectivity of this compound against a broad panel of kinases.
-
Chemical Proteomics: To identify direct protein binding partners of this compound in an unbiased manner.
-
Cellular Thermal Shift Assay (CETSA): To validate target engagement and identify off-target binding in a cellular context.
Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during the investigation of this compound off-target effects.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Viability/Toxicity at concentrations effective for IDO1 inhibition. | The observed phenotype may be due to an off-target effect rather than IDO1 inhibition. | 1. Confirm On-Target Engagement: Use CETSA to verify that this compound is engaging with IDO1 at the concentrations used. 2. Rescue Experiment: If possible, supplement the culture medium with kynurenine to see if it rescues the phenotype. If not, an off-target effect is likely. 3. Use a Structurally Unrelated IDO1 Inhibitor: Compare the phenotype with that induced by another IDO1 inhibitor with a different chemical scaffold. Consistent phenotypes suggest an on-target effect. |
| Discrepancy between in vitro binding affinity and cellular potency. | Poor cell permeability, active efflux from the cell, or rapid metabolism of this compound. | 1. Cellular Uptake Assay: Measure the intracellular concentration of this compound. 2. Efflux Pump Inhibition: Use known inhibitors of ABC transporters to see if the cellular potency of this compound increases. 3. Metabolic Stability Assay: Assess the stability of this compound in the presence of cellular extracts or hepatocytes. |
| Identification of numerous potential off-targets in a proteomics screen. | Non-specific binding of the affinity probe or high compound concentration. | 1. Optimize Probe Design: If using a chemical probe, ensure the linker and tag do not interfere with binding and include appropriate negative controls. 2. Titrate Compound Concentration: Perform pull-down experiments with a range of this compound concentrations to distinguish high-affinity interactors from weak, non-specific binders. 3. Validate with Orthogonal Assays: Use CETSA or enzymatic assays to validate the most promising off-target candidates. |
| No significant thermal shift observed in CETSA for a suspected off-target. | The off-target interaction may not lead to significant protein stabilization, or the protein may be intrinsically very stable. | 1. Optimize CETSA Conditions: Vary the heating time and temperature range. 2. Use an Alternative Target Engagement Assay: Consider using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified proteins if available. |
Data Presentation
This compound: Known Properties and Clinical Observations
| Parameter | Description | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1][2] |
| Mechanism of Action | Heme-competitive inhibitor; binds to the apoenzyme | [1][3] |
| Reported Adverse Events (Clinical Trials) | Gastrointestinal necrosis, nausea, drug eruption | [3][4] |
Hypothetical Kinome Profiling Data for this compound
This table presents a hypothetical example of kinome scan data to illustrate how results would be presented. Actual data for this compound is not publicly available.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| IDO1 (On-Target) | 98% | 15 | Potent on-target activity |
| Kinase A | 75% | 250 | Potential off-target |
| Kinase B | 52% | 800 | Potential off-target |
| Kinase C | 15% | >10,000 | Likely not a significant off-target |
| Kinase D | 8% | >10,000 | Likely not a significant off-target |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To assess the selectivity of this compound by screening its inhibitory activity against a large panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Kinase Assay:
-
Utilize a commercial kinase profiling service or an in-house platform. A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay in a 384-well plate format.
-
For each kinase, a reaction mixture containing the purified kinase, its specific substrate, and ATP is prepared.
-
Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Incubate the plates at the optimal temperature and time for each kinase.
-
-
Data Acquisition and Analysis:
-
Measure the kinase activity (e.g., radioactivity incorporation or fluorescence signal).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value for each kinase where significant inhibition is observed by fitting the data to a dose-response curve.
-
Protocol 2: Chemical Proteomics for Off-Target Identification
Objective: To identify the direct binding partners of this compound in a complex proteome using an affinity-based pull-down approach coupled with mass spectrometry.
Methodology:
-
Affinity Probe Synthesis (if applicable):
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abrogate the binding to IDO1.
-
Alternatively, immobilize this compound on beads.
-
-
Cell Lysis and Protein Extraction:
-
Culture cells of interest (e.g., a cancer cell line expressing IDO1) and treat with this compound or vehicle for a specified time.
-
Harvest the cells and prepare a native protein lysate using a mild lysis buffer to preserve protein complexes.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the this compound affinity probe (or immobilized this compound) and control beads (without the compound).
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins that are significantly enriched in the this compound pull-down compared to the control.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Validation
Objective: To confirm the engagement of this compound with its intended target (IDO1) and validate potential off-targets in a cellular environment.[4][7]
Methodology:
-
Cell Treatment:
-
Culture intact cells and treat them with a specific concentration of this compound or vehicle control for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble IDO1 (or the potential off-target protein) in each sample by Western blotting or other quantitative protein detection methods (e.g., ELISA, mass spectrometry).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
To determine the cellular EC50, perform an isothermal dose-response experiment at a fixed temperature with varying concentrations of this compound.
-
Visualizations
IDO1 Signaling Pathway and Point of this compound Inhibition
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Heme oxygenase inhibition in cancers: possible tools and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 7. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Therapeutic Window of K-2455 Combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during experiments with KHK2455 combinations. The goal is to help improve the therapeutic window by managing toxicities while maintaining or enhancing efficacy.
Understanding this compound and its Combinations
This compound is an orally available, long-acting, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an enzyme that plays a crucial role in suppressing the immune system within the tumor microenvironment by catalyzing the degradation of tryptophan to kynurenine.[1][4] By inhibiting IDO1, this compound aims to restore the proliferation and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T lymphocytes, thereby enhancing the anti-tumor immune response.[1][2]
This compound has been investigated in clinical trials in combination with other immunotherapeutic agents to leverage synergistic effects.[3][5][6] Notable combination partners include:
-
Avelumab: A PD-L1 checkpoint inhibitor.[5]
The information provided in this support center is primarily based on findings from the first-in-human Phase 1 clinical trial of this compound in combination with mogamulizumab in patients with advanced solid tumors (NCT02867007).[3][7][8]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the this compound and mogamulizumab combination.
References
- 1. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting KHK2455 solubility and stability in vitro
Welcome to the technical support center for KHK2455. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges with a focus on solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the degradation of the essential amino acid tryptophan.[1] By inhibiting IDO1, this compound prevents the conversion of tryptophan to kynurenine. This leads to a restoration of tryptophan levels and a reduction of kynurenine in the tumor microenvironment, which in turn enhances the proliferation and activity of anti-tumor immune cells such as T lymphocytes.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro use, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecule inhibitors like this compound. It is advisable to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: How should I store solid this compound and its stock solutions?
Proper storage is crucial to maintain the integrity and activity of this compound.
| Format | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C or -80°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C | Short-term (weeks) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Long-term (months) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when diluted into aqueous cell culture medium.
This is a common issue for hydrophobic small molecules dissolved in DMSO when introduced into an aqueous environment.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in your cell culture medium may be too high. Try performing a dose-response experiment with a lower concentration range. |
| "Solvent Shift" Precipitation | Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium can cause the compound to crash out of solution. To mitigate this, try serially diluting the DMSO stock in DMSO first to a lower concentration before adding it to the medium. Adding the diluted DMSO stock dropwise to the pre-warmed medium while gently vortexing can also improve solubility. |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture medium for dilutions. |
| Insufficient DMSO in Final Solution | While minimizing DMSO is important to avoid cell toxicity (typically <0.5%), a very low final concentration might not be sufficient to maintain solubility. If you are using a very low concentration, consider if a slightly higher, yet non-toxic, final DMSO concentration could aid solubility. Always include a vehicle control with the same final DMSO concentration in your experiments. |
Issue 2: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
This could be a result of compound degradation or inaccurate concentration in the final assay.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation in Aqueous Medium | This compound may not be stable in your specific cell culture medium at 37°C over the duration of your experiment. It is highly recommended to perform a stability study of this compound in your medium (see Experimental Protocols section). If degradation is confirmed, consider reducing the incubation time of your assay or replenishing the compound at specific intervals. |
| Multiple Freeze-Thaw Cycles | Repeatedly freezing and thawing your DMSO stock solution can lead to compound degradation and absorption of moisture by the DMSO, which can affect solubility. Prepare single-use aliquots of your stock solution to avoid this. |
| Inaccurate Pipetting of Stock Solution | Due to the high concentration of the stock solution, small pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. |
| Adsorption to Plastics | Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration. While specific data for this compound is unavailable, if you suspect this is an issue, consider using low-adhesion microplates or glassware. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound solution: Prepare a solution of this compound in your desired cell culture medium (e.g., RPMI-1640 + 10% FBS) at the final working concentration you intend to use in your experiments.
-
Incubation: Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point serves as your baseline.
-
Sample Processing: For each time point, precipitate proteins by adding three volumes of cold acetonitrile. Vortex and centrifuge at high speed to pellet the proteins.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC with a C18 column. Monitor the peak area of the parent this compound molecule.
-
Data Analysis: Compare the peak area of this compound at each time point to the 0-hour time point to determine the percentage of the compound remaining.
Visualizations
This compound Mechanism of Action in the Tumor Microenvironment
References
- 1. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light Sensitive Drug Products Need Protection - West [westpharma.com]
Validation & Comparative
KHK2455 vs. Epacadostat: A Comparative Guide to IDO1 Inhibition Mechanisms
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has been a focal point of research. IDO1 is a key enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to kynurenine (B1673888).[1] This process within the tumor microenvironment leads to the suppression of effector T-cell function and the promotion of regulatory T-cells (Tregs), allowing cancer cells to evade immune surveillance.[1][2] Two notable small molecule inhibitors developed to counteract this mechanism are KHK2455 and epacadostat (B560056). This guide provides a detailed comparison of their mechanisms of action, supported by experimental data and protocols.
Distinct Mechanisms of IDO1 Inhibition
While both this compound and epacadostat target the IDO1 enzyme, their modes of interaction are fundamentally different. Epacadostat is a reversible and competitive inhibitor that binds to the active, heme-containing form of the IDO1 enzyme, known as the holoenzyme.[3][4][5] In contrast, this compound employs a novel mechanism by competing with the heme cofactor for binding to the inactive form of the enzyme, the apoenzyme.[1][6] This prevents the formation of the active holoenzyme, leading to a durable inhibition of the IDO1 pathway.[1][6]
This difference in binding mode has potential implications for the duration and potency of their effects. The apoenzyme-binding characteristic of this compound is suggested to result in a long-acting and potent inhibition.[6][7]
Comparative Efficacy and Potency
Both this compound and epacadostat have demonstrated potent inhibition of IDO1 activity in preclinical studies. The following table summarizes key quantitative data for these two inhibitors.
| Parameter | This compound | Epacadostat | Reference |
| Target | IDO1 Apoenzyme | IDO1 Holoenzyme | [1],[3] |
| Enzymatic IC50 | 14 nmol/L | ~71.8 nM | [1],[5] |
| Cell-based IC50 | Not explicitly stated | ~10 nM (HeLa cells) | [4],[5] |
| Selectivity | Highly selective for IDO1 over IDO2 and TDO | >1000-fold selective for IDO1 over IDO2 and TDO | [1],[5] |
Signaling Pathway of IDO1 Inhibition
The inhibition of IDO1 by either this compound or epacadostat ultimately leads to a similar cascade of downstream immunological effects. By blocking the conversion of tryptophan to kynurenine, these inhibitors restore local tryptophan levels and prevent the accumulation of immunosuppressive kynurenine. This, in turn, reinvigorates the anti-tumor immune response.
Experimental Protocols
The evaluation of IDO1 inhibitors typically involves a series of in vitro enzymatic and cell-based assays, followed by in vivo studies.
In Vitro IDO1 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
Methodology:
-
Reagent Preparation: A reaction buffer is prepared containing 50 mM potassium phosphate (B84403) (pH 6.5), 10 µM methylene (B1212753) blue, 100 µg/mL catalase, and 20 mM ascorbic acid.[3]
-
Inhibitor Preparation: Serial dilutions of the test compound (this compound or epacadostat) are prepared in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, the reaction buffer, recombinant human IDO1 enzyme, and varying concentrations of the test compound are added. Control wells contain the solvent only.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-tryptophan.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is quantified. This can be achieved by adding Ehrlich's Reagent, which reacts with kynurenine to produce a yellow-colored product, and measuring the absorbance at approximately 480 nm.[3]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve.
Cell-Based IDO1 Inhibition Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.
Methodology:
-
Cell Culture and IDO1 Induction: A human cancer cell line known to express IDO1, such as SKOV-3, is cultured. IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ).[4]
-
Inhibitor Treatment: The IFNγ-treated cells are then exposed to various concentrations of the test inhibitor in the presence of L-tryptophan.
-
Sample Collection and Analysis: After a set incubation period, the cell culture supernatant is collected to measure the concentration of secreted kynurenine.[4]
-
Data Analysis: The IC50 value is calculated by plotting the kynurenine concentrations against the inhibitor concentrations and performing a non-linear regression analysis.
Conclusion
This compound and epacadostat represent two distinct strategies for inhibiting the immunosuppressive IDO1 enzyme. Epacadostat acts as a classic competitive inhibitor of the active holoenzyme, while this compound introduces a novel mechanism by targeting the inactive apoenzyme to prevent its activation. Both compounds show high potency and selectivity in preclinical models. The long-acting potential of this compound's unique mechanism may offer a different therapeutic profile, though clinical data is needed to fully elucidate the comparative advantages of each approach in a therapeutic setting. The experimental protocols outlined provide a framework for the continued evaluation and comparison of these and other emerging IDO1 inhibitors.
References
- 1. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 6. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of IDO1 Inhibitors: KHK2455 and Linrodostat
An objective guide for researchers, scientists, and drug development professionals on the performance of KHK2455 and linrodostat (B606295), supported by available clinical trial data and experimental methodologies.
In the landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to counteract tumor-induced immune suppression. IDO1 is a key enzyme that catalyzes the degradation of tryptophan, leading to an immunosuppressive tumor microenvironment. This guide provides a comparative overview of two notable IDO1 inhibitors, this compound and linrodostat (BMS-986205), focusing on their efficacy as reported in clinical trials.
Quantitative Efficacy Data
The following tables summarize the available clinical trial data for this compound and linrodostat. It is important to note that these data are from separate clinical trials with different designs, patient populations, and combination therapies, and therefore, direct cross-trial comparisons should be interpreted with caution.
Table 1: this compound Clinical Trial Efficacy Data
| Clinical Trial Identifier | Combination Therapy | Phase | Number of Patients | Key Efficacy Results |
| NCT02867007 | Mogamulizumab | 1 | 36 | One durable confirmed partial response in a patient with bevacizumab-resistant glioblastoma.[1][2][3] Nine patients achieved durable disease stabilization for ≥6 months.[1][2][3] The planned cohort expansion was not initiated.[1][2][3] |
Table 2: Linrodostat Clinical Trial Efficacy Data
| Clinical Trial Identifier | Combination Therapy | Phase | Number of Patients | Key Efficacy Results |
| NCT02658890 | Nivolumab (B1139203) | 1/2 | 494 (Part 2) | Overall Response Rate (ORR) of 19.8% (98/494) in the doublet dose expansion cohort.[4] |
| NCT02658890 | Nivolumab | 1/2 | 27 (Bladder Cancer Cohort) | ORR of 37% in immunotherapy-naïve patients with advanced bladder cancer.[5][6] This included 3 complete responses and 7 partial responses.[5] Disease Control Rate (DCR) of 56%.[5][7] |
| NCT02658890 | Nivolumab | 1/2 | - | Responses were also observed in patients with renal cell carcinoma, squamous cell carcinoma of the head and neck, and melanoma.[4] |
Experimental Protocols
The clinical efficacy of this compound and linrodostat was primarily assessed in Phase 1 and Phase 1/2 clinical trials, respectively. The methodologies for these key experiments are detailed below.
This compound in Combination with Mogamulizumab (NCT02867007)
This Phase 1, open-label, dose-escalation, and cohort-expansion study evaluated the safety, tolerability, and preliminary anti-tumor activity of this compound.[8]
-
Patient Population: Adult subjects with locally advanced or metastatic solid tumors who were refractory to standard therapies.[1][2][3]
-
Treatment Regimen: Patients received oral this compound once daily at escalating doses (0.3, 1, 3, 10, 30, and 100 mg) as a monotherapy run-in for 28 days (Cycle 0).[1][2][3] This was followed by this compound in combination with intravenous mogamulizumab (1 mg/kg) administered weekly for the first cycle and then every two weeks.[1][2][3]
-
Efficacy Assessment: Anti-tumor activity was evaluated based on the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1). Tumor assessments were performed at baseline and periodically during the study.
-
Pharmacodynamic Assessment: IDO1 activity was assessed by measuring plasma concentrations of kynurenine (B1673888) and tryptophan.[9] Ex vivo kynurenine production was also measured.[9]
Linrodostat in Combination with Nivolumab (NCT02658890)
This was a Phase 1/2 study that assessed the safety and efficacy of linrodostat in combination with nivolumab with or without ipilimumab in patients with advanced solid tumors or hematologic malignancies.[4][10]
-
Patient Population: Patients with various advanced cancers, including a cohort of immunotherapy-naïve patients with advanced bladder cancer.[4][5]
-
Treatment Regimen: In the dose-escalation phase (Part 1), patients received once-daily oral linrodostat (25-400 mg).[4][10] In the dose-expansion phase (Part 2), the linrodostat dose was 100 or 200 mg.[4][10] Nivolumab was administered intravenously at 480 mg every 4 weeks or 240 mg every 2 weeks.[4][10]
-
Efficacy Assessment: The primary endpoints for the expansion cohorts were safety and efficacy.[4][10] Efficacy was assessed by ORR based on RECIST v1.1.
-
Pharmacodynamic and Biomarker Assessment: Changes in kynurenine levels were measured to confirm IDO1 pathway inhibition.[4][10] An IFN-γ gene expression signature was also evaluated as a potential predictive biomarker for response.[4][10]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approach for evaluating these IDO1 inhibitors, the following diagrams are provided.
Caption: IDO1 Signaling Pathway in Cancer.
Caption: Clinical Trial Workflow for IDO1 Inhibitors.
References
- 1. "First-in-Human Phase 1 Study of this compound Monotherapy and in Combination" by Timothy A Yap, Olivier Rixe et al. [digitalcommons.library.tmc.edu]
- 2. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
KHK2455: A Comparative Analysis of Efficacy in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational immunotherapy agent KHK2455 with other established immunotherapies. This compound is a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. This document summarizes available clinical trial data, details experimental methodologies, and visualizes key biological pathways and study designs to offer an objective assessment of this compound's current standing in the field of cancer immunotherapy.
Mechanism of Action: Targeting the IDO1 Pathway
This compound is an orally available small molecule that selectively inhibits the IDO1 enzyme. IDO1 is a key metabolic enzyme that catalyzes the degradation of the essential amino acid tryptophan into kynurenine (B1673888).[1][2] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress the function of effector T cells and promote the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows cancer cells to escape immune surveillance.[1] By blocking IDO1, this compound aims to restore tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.[1][2]
Clinical Efficacy of this compound
This compound has been evaluated in early-phase clinical trials, primarily in combination with other immunotherapies. The available data provides initial insights into its safety and anti-tumor activity.
This compound in Combination with Mogamulizumab
A Phase 1, open-label, dose-escalation trial (NCT02867007) assessed the safety and efficacy of this compound in combination with mogamulizumab, an anti-CCR4 monoclonal antibody, in patients with treatment-refractory advanced solid tumors.[3][4] The study enrolled 36 patients who received this compound monotherapy for a 28-day run-in period, followed by the combination therapy.[3]
The combination was found to be safe and well-tolerated.[3] While the study did not proceed to the cohort expansion phase, it demonstrated preliminary signals of anti-tumor activity.[3][4] Notably, one patient with advanced bevacizumab-resistant glioblastoma achieved a confirmed partial response, and nine patients experienced durable disease stabilization for at least six months.[3]
Table 1: Efficacy of this compound in Combination with Mogamulizumab (NCT02867007)
| Efficacy Endpoint | This compound + Mogamulizumab (n=36) |
| Objective Response Rate (ORR) | 1 Partial Response |
| Disease Control Rate (DCR) | 10 patients (1 PR + 9 SD) |
| Durable Disease Stabilization (≥6 months) | 9 patients |
| Median Progression-Free Survival (mPFS) | Not Reported |
| Median Overall Survival (mOS) | Not Reported |
| Data from patients with treatment-refractory advanced solid tumors. |
This compound in Combination with Avelumab
A Phase 1 clinical trial (NCT03915405) is evaluating this compound in combination with avelumab, a PD-L1 inhibitor, in adult subjects with locally advanced or metastatic urothelial carcinoma.[5] This is a two-part study consisting of a dose-escalation and a cohort-expansion phase. As of the latest available information, efficacy results from this trial have not yet been publicly disclosed.
Comparative Efficacy with Other Immunotherapies
To contextualize the preliminary findings for this compound, this section presents efficacy data from pivotal trials of mogamulizumab and avelumab in relevant patient populations.
Mogamulizumab in Cutaneous T-Cell Lymphoma (CTCL)
The MAVORIC trial, a Phase 3 study, evaluated the efficacy of mogamulizumab versus vorinostat (B1683920) in patients with relapsed or refractory mycosis fungoides or Sézary syndrome, two subtypes of CTCL.
Table 2: Efficacy of Mogamulizumab in the MAVORIC Trial
| Efficacy Endpoint | Mogamulizumab | Vorinostat |
| Objective Response Rate (ORR) | 28% | 5% |
| Median Progression-Free Survival (mPFS) | 7.7 months | 3.1 months |
| Hazard Ratio (HR) for PFS | 0.53 (p<0.001) | - |
| Data from patients with relapsed/refractory Mycosis Fungoides or Sézary Syndrome. |
Avelumab in Urothelial Carcinoma
The JAVELIN Solid Tumor trial, a Phase 1b study, investigated the efficacy of avelumab in patients with metastatic urothelial carcinoma that had progressed after platinum-based chemotherapy.
Table 3: Efficacy of Avelumab in the JAVELIN Solid Tumor Trial
| Efficacy Endpoint | Avelumab |
| Objective Response Rate (ORR) | 17% |
| Median Progression-Free Survival (mPFS) | 1.5 months |
| Median Overall Survival (mOS) | 6.5 months |
| Data from patients with platinum-refractory metastatic urothelial carcinoma. |
Experimental Protocols
This compound + Mogamulizumab (NCT02867007)
This was a Phase 1, multicenter, open-label, dose-escalation study.
-
Patient Population: Adults with locally advanced or metastatic solid tumors who were refractory to standard therapies.
-
Study Design: The trial consisted of a monotherapy run-in period where patients received oral this compound once daily for 28 days (Cycle 0). This was followed by combination therapy with this compound at the same dose and mogamulizumab administered intravenously.
-
Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD).
-
Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1.
This compound + Avelumab (NCT03915405)
This is a Phase 1, two-part, multicenter, open-label study.[5]
-
Patient Population: Adult subjects with locally advanced or metastatic urothelial carcinoma.[5]
-
Study Design:
-
Intervention: Oral this compound in combination with intravenous avelumab.[5]
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Efficacy (based on RECIST v1.1), pharmacokinetics, and immunogenicity.[5]
Conclusion
In comparison, established immunotherapies like mogamulizumab and avelumab have demonstrated statistically significant efficacy benefits in their respective approved indications. The future development of this compound will likely depend on the outcomes of ongoing and future clinical trials, which will need to demonstrate a clear clinical benefit, potentially in combination with other immunotherapeutic agents, to establish its role in the treatment of cancer. Further research is warranted to identify patient populations most likely to benefit from IDO1 inhibition and to optimize combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Validating KHK2455 Target Inhibition in Solid Tumors: A Comparative Guide
This guide provides a comprehensive comparison of KHK2455, a selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with other IDO1 inhibitors that have been evaluated in solid tumors. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the IDO1 pathway in oncology.
Introduction to IDO1 Inhibition in Cancer Therapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, overexpression of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of its metabolite, kynurenine. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive environment that allows cancer cells to evade immune destruction.[2] Inhibition of IDO1 is therefore a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
This compound is a potent and selective, long-acting oral inhibitor of IDO1 that targets the apo-enzyme, preventing its activation.[1][3][4] This guide compares the performance of this compound with other notable IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat.
Comparative Analysis of IDO1 Inhibitors
The following tables summarize the key characteristics and clinical trial data for this compound and its alternatives.
Table 1: Mechanism of Action and Potency
| Inhibitor | Mechanism of Action | Target |
| This compound | Long-acting, selective inhibitor that blocks the heme component of the IDO1 holoenzyme by inhibiting the IDO-1 apo-enzyme.[3][4][5] | IDO1 |
| Epacadostat | Potent and highly selective inhibitor of the IDO1 enzyme.[5][6] | IDO1 |
| Navoximod (GDC-0919) | Small-molecule inhibitor of IDO1.[2] | IDO1 |
| Linrodostat (BMS-986205) | Selective, potent, once-daily oral IDO1 inhibitor.[7][8] | IDO1 |
Table 2: Clinical Trial Data in Solid Tumors
| Inhibitor | Phase | Combination Therapy | Dose | Key Efficacy Results |
| This compound | Phase 1 (NCT02867007) | Mogamulizumab | 0.3, 1, 3, 10, 30, 100 mg once daily | 1 Partial Response (PR) in a patient with glioblastoma; 9 patients with durable disease stabilization (≥6 months).[5] Median Overall Survival (OS): 13.4 months.[6][9] |
| Epacadostat | Phase 1/2 (ECHO-202/KEYNOTE-037) | Pembrolizumab | 25, 50, 100, 300 mg twice daily | Objective Response Rate (ORR) of 55% in melanoma. Responses also observed in NSCLC, RCC, endometrial adenocarcinoma, urothelial carcinoma, and SCCHN.[5][6] |
| Navoximod (GDC-0919) | Phase 1 (NCT02471846) | Atezolizumab | 50-1000 mg twice daily | 9% of patients in dose-escalation achieved PR; 11% in expansion cohort achieved PR or Complete Response (CR).[2][10] |
| Linrodostat (BMS-986205) | Phase 1/2 | Nivolumab (B1139203) ± Ipilimumab | 25-400 mg once daily | Responses observed across different cohorts and tumor types, particularly in immunotherapy-naïve patients.[11] ORR of 37% in combination with nivolumab in advanced bladder cancer.[8] |
Table 3: Safety and Tolerability
| Inhibitor | Most Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs |
| This compound | Not specified in detail, but described as "manageable toxicities".[5] One instance of Grade 3 gastrointestinal necrosis at 100mg dose.[4] | Not specified in detail. |
| Epacadostat | Fatigue (36%), rash (36%), arthralgia (24%), pruritus (23%), nausea (21%).[6] | 24% of patients.[5][6] |
| Navoximod (GDC-0919) | Fatigue (22%), rash (22%), chromaturia (20%).[2][10] | 22% of patients.[12] |
| Linrodostat (BMS-986205) | Not specified in detail. | 50.1% to 63.4% of patients.[11] |
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immune Suppression Pathway
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.
Caption: IDO1 pathway and this compound inhibition.
General Experimental Workflow for Assessing IDO1 Target Inhibition
This diagram outlines a typical workflow for validating the inhibition of IDO1 in a clinical setting.
Caption: Workflow for clinical validation of IDO1 inhibition.
Experimental Protocols
Measurement of Plasma Kynurenine and Tryptophan Levels
Objective: To assess the pharmacodynamic effect of IDO1 inhibitors by measuring the concentrations of tryptophan and its metabolite kynurenine in patient plasma.
Methodology:
-
Sample Collection: Collect whole blood samples from patients at baseline and at specified time points after drug administration.
-
Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation: Precipitate proteins in the plasma samples, typically using trichloroacetic acid. Centrifuge to pellet the precipitated protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of kynurenine and tryptophan.
-
Data Analysis: Calculate the kynurenine to tryptophan (Kyn/Trp) ratio. A decrease in this ratio following treatment indicates inhibition of IDO1 activity.
Ex Vivo IDO1 Activity Assay
Objective: To determine the functional inhibition of IDO1 in patient-derived peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Culture the isolated PBMCs in appropriate media.
-
IDO1 Induction: Stimulate the PBMCs with interferon-gamma (IFN-γ) to induce the expression of IDO1.
-
Inhibitor Treatment: Treat the IFN-γ-stimulated PBMCs with varying concentrations of the IDO1 inhibitor (e.g., this compound) or a vehicle control.
-
Tryptophan Addition: Add a known concentration of tryptophan to the cell culture medium.
-
Kynurenine Measurement: After a defined incubation period, collect the cell culture supernatant and measure the concentration of kynurenine using LC-MS/MS or a colorimetric assay.
-
Data Analysis: Calculate the percentage of IDO1 inhibition at each inhibitor concentration relative to the vehicle control. This allows for the determination of IC50 values.
Conclusion
This compound demonstrates a promising profile as a potent and long-acting IDO1 inhibitor with a manageable safety profile in early clinical studies.[4][5] The data suggests effective target engagement, as evidenced by the dose-dependent suppression of IDO1 activity.[5] While direct cross-trial comparisons are challenging, the clinical activity observed with this compound in combination with mogamulizumab is encouraging.[5] Further clinical development, potentially in combination with other immunotherapies like PD-1/PD-L1 inhibitors, is warranted to fully elucidate the therapeutic potential of this compound in solid tumors. The provided experimental protocols offer a framework for the continued evaluation of K-HK2455 and other IDO1 inhibitors in a research and clinical setting.
References
- 1. Incyte Release: Clinical Trial Data For Combination Of Epacadostat And Opdivo (Nivolumab) Demonstrate Durable Clinical Responses In Patients With Melanoma And Head And Neck Cancer - BioSpace [biospace.com]
- 2. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. urotoday.com [urotoday.com]
- 9. Updated Data from ECHO-202 Trial of Epacadostat in Combination with KEYTRUDA® (pembrolizumab) Demonstrate Clinical Activity Across Multiple Tumor Types | Business Wire [kommunikasjon.ntb.no]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Precision Immuno-Oncology: A Comparative Guide to Biomarkers for Predicting KHK2455 Response
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the development of predictive biomarkers is paramount for patient stratification and realizing the full potential of targeted agents. KHK2455, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), represents a promising therapeutic strategy to counteract tumor-induced immune evasion. This guide provides a comprehensive comparison of potential biomarkers for predicting response to this compound, alongside established biomarkers for alternative immunotherapeutic agents, supported by available experimental data and detailed methodologies.
The this compound Mechanism of Action: Targeting the IDO1 Pathway
This compound exerts its anti-tumor effect by inhibiting the IDO1 enzyme, a key regulator of immune suppression in the tumor microenvironment.[1] IDO1 catalyzes the catabolism of the essential amino acid tryptophan into kynurenine (B1673888).[1] This process has two main immunosuppressive consequences: the depletion of tryptophan, which is necessary for T-cell proliferation and activation, and the accumulation of kynurenine, which induces T-cell apoptosis and promotes the differentiation of regulatory T-cells (Tregs). By blocking IDO1, this compound aims to restore tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor T-cell responses.
Potential Predictive Biomarkers for this compound Response
While clinical trial data for this compound has not yet established definitive predictive biomarkers, the mechanism of action points to two primary candidates: IDO1 expression in the tumor and the systemic ratio of kynurenine to tryptophan (K/T ratio).
| Biomarker | Rationale | Potential Clinical Utility |
| IDO1 Expression | Tumors with high levels of IDO1 expression may be more dependent on this pathway for immune evasion and therefore more susceptible to IDO1 inhibition. | To select patients more likely to respond to this compound. |
| Kynurenine/Tryptophan (K/T) Ratio | A high systemic K/T ratio is a surrogate marker for increased IDO1 activity and an immunosuppressive tumor microenvironment. | To identify patients with an active IDO1 pathway who may benefit from this compound and to monitor the pharmacodynamic effects of the drug. |
Comparison with Biomarkers for Alternative Therapies
This compound has been investigated in clinical trials in combination with other immunotherapies, such as the anti-PD-L1 antibody avelumab and the anti-CCR4 antibody mogamulizumab. Understanding the predictive biomarkers for these agents is crucial for developing rational combination strategies and for comparing the potential utility of this compound.
| Therapy Class | Drug Example(s) | Key Predictive Biomarker(s) | Biomarker Performance (Illustrative) |
| IDO1 Inhibitor | This compound | IDO1 Expression, K/T Ratio | Data for this compound not yet available. For other IDO1 inhibitors, high IDO1 expression has been associated with poorer prognosis, but its predictive value for treatment response is still under investigation.[2] |
| PD-L1 Inhibitor | Avelumab | PD-L1 Expression, Tumor Mutational Burden (TMB) | In the JAVELIN Bladder 100 trial for urothelial carcinoma, patients with PD-L1-positive tumors showed a greater overall survival benefit with avelumab maintenance therapy.[3][4][5] High TMB has also been associated with improved outcomes with immune checkpoint inhibitors.[6][7] |
| CCR4 Antibody | Mogamulizumab | CCR4 Expression, Blood Tumor Burden | In the MAVORIC trial for cutaneous T-cell lymphoma, while CCR4 is the drug's target, its expression level did not consistently correlate with response.[8][9] However, patients with Sézary syndrome and blood involvement appeared to derive more benefit.[10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable assessment of biomarkers. Below are representative methodologies for the key biomarkers discussed.
IDO1 Immunohistochemistry (IHC)
Objective: To determine the expression level of IDO1 protein in tumor tissue.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Peroxidase Block: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution.
-
Primary Antibody Incubation: Slides are incubated with a validated primary antibody against IDO1 (e.g., a rabbit monoclonal antibody) at an optimized dilution for 60 minutes at room temperature.
-
Detection System: A polymer-based detection system with a secondary antibody conjugated to horseradish peroxidase (HRP) is applied.
-
Chromogen: The signal is visualized using a diaminobenzidine (DAB) chromogen, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Scoring: A pathologist scores the percentage of IDO1-positive tumor cells and immune cells, and the intensity of staining. A pre-defined cutoff is used to classify tumors as high or low expressors.
References
- 1. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Exploratory analyses of treatment subgroup interaction by PD-L1 status and according to PD-L1 expression in the JAVELIN Bladder 100 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Role of tumor mutational burden in patients with urothelial carcinoma treated with immune checkpoint inhibitors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Targeting CCR4 in Cutaneous T-Cell Lymphoma: The MAVORIC Trial - The ASCO Post [ascopost.com]
- 9. Clinical Characteristics and Outcomes of Black Patients with Mycosis Fungoides and Sézary Syndrome: A Subgroup Analysis of the Phase III MAVORIC Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Data from MAVORIC Trial Sheds Light on Key Characteristics of Long-term POTELIGEO® (mogamulizumab-kpkc) Responders with Specific Subtypes of Cutaneous T-cell Lymphoma - Kyowa Kirin US [kkna.kyowakirin.com]
- 11. The kynurenine to tryptophan ratio as a prognostic tool for glioblastoma patients enrolling in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
KHK2455 and Checkpoint Inhibitors: A Comparative Guide to Combination Therapy vs. Monotherapy
For Researchers, Scientists, and Drug Development Professionals
Currently, direct clinical data comparing KHK2455 in combination with checkpoint inhibitors versus monotherapy is not yet publicly available. A Phase 1 clinical trial (NCT03915405) investigating this compound in combination with the anti-PD-L1 checkpoint inhibitor avelumab in patients with advanced bladder cancer is ongoing, but results have not been published.
This guide provides a comprehensive overview of this compound, the rationale for its combination with checkpoint inhibitors, and the available clinical data from a first-in-human study of this compound as a monotherapy and in combination with the immunotherapeutic agent mogamulizumab. This will serve as a reference until data from the combination trial with a checkpoint inhibitor becomes available.
Understanding this compound and its Mechanism of Action
This compound is an orally administered, potent, and selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the tryptophan catabolism pathway and plays a significant role in creating an immunosuppressive tumor microenvironment.
By inhibiting IDO1, this compound is designed to:
-
Reduce Kynurenine (B1673888) Production: IDO1 metabolizes the essential amino acid tryptophan into kynurenine. Elevated kynurenine levels in the tumor microenvironment suppress the function of effector T cells and promote the activity of regulatory T cells (Tregs), which dampen the anti-tumor immune response.
-
Enhance Anti-Tumor Immunity: By blocking kynurenine production, this compound is expected to restore T cell function and enhance the body's ability to recognize and attack cancer cells.
Preclinical studies have shown that combining an IDO1 inhibitor with a checkpoint inhibitor, such as an anti-PD-1 or anti-PD-L1 antibody, can lead to a synergistic anti-tumor effect. The rationale is that these two classes of drugs target distinct but complementary immunosuppressive mechanisms.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of the tumor microenvironment.
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan metabolism.
Clinical Data: this compound Monotherapy and in Combination with Mogamulizumab
The first-in-human, Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound, both as a monotherapy and in combination with mogamulizumab, an anti-CCR4 monoclonal antibody, in patients with advanced solid tumors.[1][2]
Experimental Protocol: NCT02867007
This was a two-part, multicenter, open-label, dose-escalation, and cohort-expansion study.[3]
-
Part 1 (Dose Escalation): Patients received this compound orally once daily as a monotherapy run-in for 28 days (Cycle 0). This was followed by this compound in combination with mogamulizumab administered intravenously. The primary objectives were to assess safety and tolerability and to determine the maximum tolerated dose (MTD).
-
Part 2 (Cohort Expansion): This part was designed to further evaluate the safety, tolerability, and preliminary anti-tumor activity of the combination at the recommended dose in a specific tumor type.
The study enrolled 36 patients with various advanced solid tumors.[1]
The following diagram outlines the experimental workflow of this clinical trial.
Caption: Workflow of the first-in-human trial of this compound.
Summary of Clinical Findings
The combination of this compound with mogamulizumab was found to be safe and well-tolerated, with manageable adverse events.[1][2] The study also demonstrated dose-dependent suppression of IDO1 activity.[1]
Table 1: Safety and Tolerability of this compound in Combination with Mogamulizumab
| Adverse Event (AE) Category | This compound Monotherapy (Cycle 0) | This compound + Mogamulizumab (Cycle 1 onwards) |
| Most Frequent AEs (≥10%) | Not explicitly detailed for monotherapy in abstracts | Maculopapular rash, thrush, dysphagia, thrombotic event, tachycardia |
| Serious AEs related to this compound | Grade 3 gastrointestinal necrosis (1 patient) | Nausea, drug eruption |
| Dose-Limiting Toxicities (DLTs) | Grade 3 gastrointestinal necrosis (1 patient at 100 mg) | None reported in combination |
Source: Data compiled from published abstracts and papers on NCT02867007.[4][5]
Table 2: Preliminary Anti-Tumor Activity of this compound in Combination with Mogamulizumab
| Efficacy Endpoint | Result |
| Best Overall Response | 1 Partial Response (PR) |
| 9 Stable Disease (SD) | |
| Durable Disease Stabilization (≥6 months) | 6 patients |
| Noteworthy Response | A durable partial response was observed in a patient with advanced bevacizumab-resistant glioblastoma.[1] |
Source: Data compiled from published abstracts and papers on NCT02867007.[1][4]
It is important to note that the cohort expansion part of this trial was not initiated based on the preliminary anti-tumor response.[1][2]
The Path Forward: this compound in Combination with a Checkpoint Inhibitor
The ongoing Phase 1 clinical trial, NCT03915405, is evaluating this compound in combination with avelumab, an anti-PD-L1 antibody, in adult subjects with locally advanced or metastatic urothelial carcinoma.[6][7]
Table 3: Overview of the this compound and Avelumab Combination Trial (NCT03915405)
| Trial Identifier | NCT03915405 |
| Phase | Phase 1 |
| Study Design | Two-part (dose-escalation, dose-expansion), multicenter, open-label |
| Intervention | This compound (oral) + Avelumab (intravenous) |
| Patient Population | Adult subjects with locally advanced or metastatic urothelial carcinoma |
| Primary Objective | To characterize the safety and tolerability of the combination |
| Status | Terminated (according to some sources) |
Source: ClinicalTrials.gov and other trial registries.[6][7]
The results of this study will be crucial in determining the potential of combining this compound with a checkpoint inhibitor.
Conclusion
This compound is a promising IDO1 inhibitor with a well-defined mechanism of action aimed at reversing tumor-induced immunosuppression. While clinical data on its combination with checkpoint inhibitors is eagerly awaited, the initial findings from the study with mogamulizumab suggest that this compound can be safely combined with other immunotherapies and demonstrates biological activity.
The scientific rationale for combining this compound with checkpoint inhibitors is strong, based on their complementary mechanisms of overcoming immune evasion by tumors. The results of the NCT03915405 trial with avelumab will provide the first clinical evidence to support this combination and will be of significant interest to the oncology research and drug development community. Until then, the data from the this compound and mogamulizumab combination study provides valuable insights into the clinical development of this novel IDO1 inhibitor.
References
- 1. First-in-human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. This compound (IDO Inhibitor) Plus Avelumab in Adult Subjects With Advanced Bladder Cancer [clin.larvol.com]
KHK2455: A Highly Selective IDO1 Inhibitor with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of KHK2455, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a focus on its cross-reactivity with other key enzymes in the tryptophan catabolic pathway.
This compound is an orally available small-molecule inhibitor that targets IDO1, a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] IDO1 is a key immunomodulatory enzyme that, when overexpressed in the tumor microenvironment, suppresses T-cell function and allows cancer cells to evade immune surveillance.[1][2] this compound distinguishes itself by inhibiting the IDO1 apo-enzyme, leading to long-lasting and potent activity.[1][3][4]
Comparative Selectivity Profile
Preclinical data demonstrates the high selectivity of this compound for IDO1 over other related enzymes, namely Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO). This selectivity is crucial for minimizing off-target effects and ensuring that the therapeutic or research application is focused on the intended biological pathway.
| Enzyme | This compound IC50 (nmol/L) |
| IDO1 | 14 |
| IDO2 | >10,000 |
| TDO | >10,000 |
Table 1: Comparative inhibitory activity of this compound against IDO1, IDO2, and TDO. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value denotes higher potency.[5]
The data clearly indicates that this compound is a highly potent inhibitor of IDO1, with an IC50 value of 14 nmol/L.[5] In stark contrast, this compound shows no significant inhibition of IDO2 and TDO, even at concentrations up to 10,000 nmol/L.[5] This represents a selectivity of over 700-fold for IDO1 compared to the other two tested enzymes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing enzyme inhibition.
References
- 1. This compound|Potent IDO1 Inhibitor for Research [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. First‐in‐human phase 1 study of this compound monotherapy and in combination with mogamulizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of KHK2455 in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational IDO1 inhibitor, KHK2455, with other selective IDO1 inhibitors and the standard of care for several advanced solid tumors. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction to this compound and IDO1 Inhibition
This compound is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. By degrading the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment. This compound, by inhibiting IDO1, aims to restore anti-tumor immune responses. This guide will delve into the available long-term efficacy data for this compound and compare it with other IDO1 inhibitors and current treatment paradigms.
IDO1 Signaling Pathway
The diagram below illustrates the proposed mechanism of action for IDO1 inhibitors like this compound. By blocking the conversion of tryptophan to kynurenine, these inhibitors are designed to prevent T-cell anergy and promote an active anti-tumor immune response.
Caption: IDO1 Inhibition Pathway.
Long-Term Efficacy of this compound
The primary source of clinical data for this compound is the first-in-human, Phase 1 dose-escalation and cohort-expansion study (NCT02867007). This trial evaluated this compound as a monotherapy and in combination with the anti-CCR4 monoclonal antibody mogamulizumab in patients with treatment-refractory advanced solid tumors.
While the primary focus of a Phase 1 study is safety and dose determination, signals of anti-tumor activity were observed. Notably, one patient with advanced bevacizumab-resistant glioblastoma achieved a durable partial response, and nine other patients experienced durable disease stabilization for at least six months.
Comparative Efficacy of IDO1 Inhibitors
The landscape of IDO1 inhibitors has been challenging, with several promising candidates failing to demonstrate significant efficacy in late-stage trials. This section provides a comparative overview of this compound and other notable IDO1 inhibitors.
| Drug | Phase of Development | Key Efficacy Findings in Solid Tumors |
| This compound | Phase 1 | One durable partial response in glioblastoma; nine patients with durable disease stabilization (≥6 months) in various solid tumors.[1] |
| Epacadostat (B560056) | Phase 3 (Failed) | In the ECHO-301/KEYNOTE-252 study for unresectable or metastatic melanoma, the addition of epacadostat to pembrolizumab (B1139204) did not improve progression-free survival or overall survival compared to pembrolizumab alone.[2][3] |
| Navoximod (B609430) (GDC-0919) | Phase 1b | In a study with atezolizumab, 9% of patients in the dose-escalation phase and 11% in the expansion phase achieved a partial or complete response.[4] Stable disease was observed in 36% of patients in a monotherapy study.[5][6][7] |
| Indoximod | Phase 2 | In combination with pembrolizumab for advanced melanoma, an overall response rate of 53% was observed, with a median progression-free survival of 12.4 months.[8][9] In a Phase 1 monotherapy study, five patients had stable disease for over six months.[10] |
Standard of Care: Long-Term Efficacy in Relevant Solid Tumors
To provide context for the efficacy data of this compound, this section summarizes the standard of care and associated survival rates for some of the advanced solid tumors in which this compound has shown preliminary activity.
| Tumor Type | Standard of Care (First-Line for Advanced/Metastatic Disease) | Median Overall Survival (Approximate) | 5-Year Survival Rate (Approximate) |
| Glioblastoma | Maximal surgical resection followed by radiation and temozolomide (B1682018) chemotherapy.[11][12] | 12-15 months.[11][12] | Less than 10%.[13] |
| Head and Neck Squamous Cell Carcinoma | Combination of surgery, radiotherapy, and cytotoxic chemotherapy.[14] For HPV-associated oropharyngeal SCC, 5-year survival can approach 90% in early stages. | Varies significantly by stage and HPV status. | 50-60% overall for HNSCC. |
| Ovarian Cancer (Advanced) | Surgical cytoreduction followed by platinum and taxane-based chemotherapy. | 29-30 months (with primary debulking surgery).[15] | 30.8% for advanced stage.[16] |
| Salivary Gland Carcinoma (Advanced) | Treatment is varied and can include surgery, radiation, and systemic therapies (chemotherapy, targeted therapy, immunotherapy).[17] | Median of 10 months for incurable advanced disease. | 65% for regional spread.[18] |
Experimental Protocols: A Comparative Overview
This section outlines the key aspects of the clinical trial protocols for this compound and the comparator IDO1 inhibitors.
| Feature | This compound (NCT02867007) | Epacadostat (ECHO-301/KEYNOTE-252) | Navoximod (Phase 1b w/ Atezolizumab) | Indoximod (Phase 2 w/ Pembrolizumab) |
| Study Design | Phase 1, open-label, dose-escalation and cohort-expansion. | Phase 3, randomized, double-blind, placebo-controlled.[2][19] | Phase 1b, open-label, multicenter, dose-escalation and expansion.[4] | Phase 2, single-arm.[20] |
| Patient Population | Locally advanced or metastatic solid tumors. | Unresectable or metastatic melanoma.[21] | Locally advanced or metastatic solid tumors.[4] | Advanced melanoma.[20] |
| Treatment Regimen | This compound monotherapy run-in followed by combination with mogamulizumab. | Epacadostat (100 mg orally twice daily) + Pembrolizumab (200 mg IV every 3 weeks) vs. Placebo + Pembrolizumab.[2] | Navoximod (50-1000 mg orally every 12 hours) + Atezolizumab (1200 mg IV every 3 weeks).[4] | Indoximod (1200 mg orally twice daily) + Pembrolizumab.[20] |
| Primary Endpoints | Safety, tolerability, and maximum tolerated dose. | Progression-free survival and overall survival.[19] | Safety and tolerability.[4] | Overall response rate. |
Experimental Workflow: this compound Phase 1 Trial
The following diagram illustrates the general workflow of the NCT02867007 clinical trial for this compound.
Caption: this compound Phase 1 Trial Workflow.
Conclusion
The available data on this compound, while early, shows preliminary signals of anti-tumor activity in a heavily pre-treated patient population with advanced solid tumors. The durable partial response in a glioblastoma patient is particularly noteworthy given the poor prognosis associated with this disease.
However, the broader landscape of IDO1 inhibitors has been marked by the significant setback of epacadostat's Phase 3 trial failure. This underscores the challenges in translating promising early-phase results into definitive clinical benefit. The differing mechanisms of action and clinical development strategies of other IDO1 inhibitors like navoximod and indoximod highlight the ongoing efforts to effectively target this pathway.
Compared to the established standards of care for various advanced solid tumors, the efficacy of single-agent or combination therapy with current IDO1 inhibitors, including the early data for this compound, has not yet demonstrated a clear and substantial improvement in long-term outcomes.
Further clinical investigation in well-designed, randomized trials will be crucial to determine the ultimate long-term efficacy and role of this compound in the treatment of advanced solid tumors. Researchers and drug development professionals should closely monitor the progress of ongoing and future studies to fully understand the potential of this and other IDO1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glioblastoma Survival Rate | Glioblastoma Foundation News [glioblastomafoundation.org]
- 13. Glioblastoma - Wikipedia [en.wikipedia.org]
- 14. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 15. Advanced ovarian cancer: what should be the standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moffitt.org [moffitt.org]
- 17. Advances in Targeted and Systemic Therapy for Salivary Gland Carcinomas: Current Options and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. merck.com [merck.com]
- 20. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of KHK2455: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for the investigational drug KHK2455 are not publicly available. The following guidelines are based on established best practices for the handling and disposal of investigational pharmaceutical compounds and potentially hazardous chemicals in a research setting. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and always adhere to local, state, and federal regulations.
The proper disposal of investigational compounds like this compound, a novel indoleamine 2,3-dioxygenase 1 (IDO-1) inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the necessary steps for the safe disposal of such materials in a research and development setting.
Waste Identification and Classification
All investigational medications, including this compound, should be handled as potentially hazardous waste.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] A waste is generally considered hazardous if it exhibits one or more of the characteristics outlined in the table below or is specifically listed as a known hazardous waste.[2]
Table 1: Characteristics of Hazardous Waste
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[2] | Ethanol, acetone, xylene, sodium nitrate.[2] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.[2] | Hydrochloric acid, nitric acid, sodium hydroxide.[2] |
| Reactivity | Materials that are unstable and may react violently with water, generate toxic fumes when mixed with water, or are explosive.[2] | Sodium metal, potassium cyanide, picric acid.[2] |
| Toxicity | Harmful or fatal when ingested or absorbed. | To be determined for this compound. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound waste is a multi-step process that requires careful planning and execution. The following protocols are based on general guidelines for antineoplastic and other hazardous drugs.
Personnel Training and Personal Protective Equipment (PPE)
All laboratory personnel handling this compound waste must receive chemical waste management training.[3] When handling this compound waste, appropriate PPE is mandatory. This includes:
-
Double chemotherapy gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
-
A respirator, if indicated by a risk assessment
Waste Segregation and Containerization
Proper segregation of waste is crucial to ensure safe handling and disposal and to prevent incompatible chemicals from mixing.[4][5] Use designated, color-coded waste containers for different waste streams.
-
Solid Waste:
-
Contaminated personal protective equipment (PPE), such as gloves and gowns.
-
Contaminated lab supplies, including vials, pipette tips, and absorbent pads.
-
Unused or expired this compound solid compound.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for handling this compound. If a syringe contains any residual volume of the drug, it may need to be disposed of as bulk hazardous chemical waste rather than in a standard sharps container. Consult your EHS department for specific guidance.
-
All waste containers must be:
-
Chemically compatible with the stored waste.[5]
-
Free from damage or deterioration.[5]
-
Equipped with secure, leak-proof closures.[5]
-
Clearly labeled with a "Hazardous Waste" tag as soon as waste is added.[3] The label should include the name of the chemical, the PI's name, and the location.[3]
Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure and clearly marked.[3] The SAA should be located at or near the point of generation and under the control of laboratory personnel.[5]
Disposal Procedure
-
Do not dispose of this compound waste down the drain or in the regular trash.[6]
-
Do not dispose of this compound waste by evaporation.[7]
-
Once a waste container is full, contact your institution's EHS department to schedule a pickup.[2]
-
The EHS department will arrange for the transport of the waste to a permitted hazardous waste incinerator.[8]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. danielshealth.com [danielshealth.com]
- 6. acs.org [acs.org]
- 7. vumc.org [vumc.org]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Standard Operating Procedure: Safe Handling of KHK2455
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling the chemical compound KHK2455. All personnel must review and understand these guidelines before commencing any work with this material.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound in a fine, crystalline powder form. The primary hazards include respiratory irritation upon inhalation and potential dermal toxicity. A risk assessment mandates the use of specific PPE to mitigate exposure risks during different laboratory operations.
Table 1: PPE Requirements for this compound Operations
| Task / Operation | Minimum Glove Requirement | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing & Dispensing (Powder) | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Certified N95 or higher Respirator | Disposable Gown over Lab Coat |
| Solution Preparation | Single Nitrile Gloves | Chemical Splash Goggles | Not Required (inside certified fume hood) | Standard Lab Coat |
| Cell Culture / In Vitro Assays | Single Nitrile Gloves | Safety Glasses | Not Required | Standard Lab Coat |
| Waste Handling & Disposal | Double Nitrile Gloves | Chemical Splash Goggles | Not Required (if handling closed containers) | Standard Lab Coat |
Experimental Protocol: Weighing and Solubilizing this compound Powder
This procedure details the steps for safely weighing the solid form of this compound and preparing a stock solution. This operation must be performed inside a certified chemical fume hood.
-
Preparation:
-
Verify that the chemical fume hood has a valid certification sticker.
-
Decontaminate the work surface within the fume hood.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatulas, and the primary and secondary containers for the stock solution.
-
Don the required PPE as specified for "Weighing & Dispensing" in Table 1.
-
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare the weight.
-
Carefully open the this compound container.
-
Using a clean spatula, slowly transfer the desired amount of this compound powder onto the weigh paper. Minimize any disturbance that could create airborne particles.
-
Once the target weight is achieved, securely close the main this compound container.
-
-
Solubilization:
-
Carefully fold the weigh paper and transfer the powder into your designated primary container.
-
Add the appropriate solvent to the container to dissolve the this compound.
-
Rinse the weigh paper and spatula with the solvent, adding the rinse to the primary container to ensure a complete transfer.
-
Cap the primary container and mix until the compound is fully dissolved.
-
-
Cleanup:
-
Dispose of the used weigh paper, contaminated wipes, and gloves in the designated solid hazardous waste container.
-
Wipe down the spatula, balance, and all surfaces in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol).
-
Remove PPE in the designated doffing area.
-
Wash hands thoroughly with soap and water.
-
Operational and Disposal Workflow
The following diagrams illustrate the procedural flow for handling this compound safely from initial task assessment to final waste disposal.
Caption: High-level workflow for safe handling of this compound.
Caption: Waste stream and disposal plan for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
